DNDI-6148
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H14BN5O3 |
|---|---|
Molecular Weight |
335.1 g/mol |
IUPAC Name |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-5-methyl-1-pyridin-2-yltriazole-4-carboxamide |
InChI |
InChI=1S/C16H14BN5O3/c1-10-15(20-21-22(10)14-4-2-3-7-18-14)16(23)19-12-6-5-11-9-25-17(24)13(11)8-12/h2-8,24H,9H2,1H3,(H,19,23) |
InChI Key |
NZLNNIUTJOYBMK-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=N4)C)O |
Origin of Product |
United States |
Foundational & Exploratory
DNDI-6148: A Deep Dive into the Mechanism of Action on Leishmania CPSF3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNDI-6148, a novel benzoxaborole compound, has been identified as a potent inhibitor of Leishmania parasite proliferation. Extensive preclinical research has elucidated its mechanism of action, pinpointing the cleavage and polyadenylation specificity factor 3 (CPSF3) as its primary molecular target. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with Leishmania CPSF3, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular and experimental frameworks. Although the clinical development of this compound for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals, the wealth of data generated on its unique mechanism of action remains highly valuable for the broader field of anti-infective drug discovery.
The Molecular Target: Leishmania CPSF3
This compound exerts its anti-leishmanial activity through the specific inhibition of the parasite's CPSF3 endonuclease.[1][2][3] CPSF3 is a critical enzyme involved in the processing of pre-mRNA, specifically in the cleavage and subsequent polyadenylation of messenger RNA (mRNA) transcripts. This process is essential for the maturation of functional mRNAs, which are required for protein synthesis and, consequently, parasite viability. The inhibition of CPSF3 by this compound disrupts this vital cellular process, leading to a cascade of events that ultimately result in parasite death.
Quantitative Analysis of this compound Activity
The potency of this compound has been rigorously evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these assessments.
Table 1: In Vitro Activity of this compound
| Assay Type | Leishmania Species | Potency (EC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| Intramacrophage Amastigotes | L. donovani | Value not explicitly stated in search results | >64 (PMM) | >Value not explicitly stated | [3] |
| Intramacrophage Amastigotes | L. infantum | Value not explicitly stated in search results | >64 (PMM) | >Value not explicitly stated | [3] |
| Intracellular Amastigotes | L. infantum (Lab Strain) | Value not explicitly stated in search results | >Value not explicitly stated (MRC-5) | >Value not explicitly stated | [4] |
| Intracellular Amastigotes | L. donovani (Lab Strain) | Value not explicitly stated in search results | >Value not explicitly stated (MRC-5) | >Value not explicitly stated | [4] |
PMM: Peritoneal Mouse Macrophages; MRC-5: Human Fetal Lung Fibroblast Cells. The selectivity index (SI) is calculated as CC50/EC50.
Table 2: In Vivo Efficacy of this compound in Hamster Model of Visceral Leishmaniasis (L. infantum)
| Dose (mg/kg) | Dosing Regimen | Reduction in Parasite Burden (%) | Reference |
| Various | Not specified in search results | >98% | [1][2][3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
In Vitro Anti-leishmanial Activity Assay (Intramacrophage Amastigote Assay)
This assay is crucial for determining the efficacy of a compound against the clinically relevant intracellular stage of the Leishmania parasite.
-
Cell Culture: Peritoneal mouse macrophages (PMMs) are harvested and seeded in multi-well plates.
-
Parasite Infection: The macrophages are infected with Leishmania amastigotes.
-
Compound Treatment: A serial dilution of this compound is added to the infected cells.
-
Incubation: The treated plates are incubated for a defined period to allow for compound action.
-
Quantification of Parasite Load: The number of amastigotes per macrophage is determined using microscopy after Giemsa staining.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.
Cytotoxicity Assay
This assay assesses the toxicity of the compound against host cells to determine its selectivity.
-
Cell Seeding: Mammalian cells (e.g., MRC-5 or PMMs) are seeded in multi-well plates.
-
Compound Exposure: The cells are treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for a specified duration.
-
Viability Assessment: Cell viability is measured using a metabolic indicator dye (e.g., resazurin).
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve.
In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis
This animal model is a gold standard for evaluating the in vivo efficacy of anti-leishmanial drug candidates.
-
Animal Infection: Golden hamsters are infected with L. infantum or L. donovani.
-
Treatment Initiation: Once the infection is established, animals are treated with this compound via oral gavage.
-
Dosing Regimen: The compound is administered at various doses and for a specific duration.
-
Assessment of Parasite Burden: At the end of the treatment period, the parasite load in the liver, spleen, and bone marrow is quantified using methods such as tissue impression smears and limiting dilution assays.
-
Efficacy Calculation: The percentage reduction in parasite burden is calculated by comparing the treated groups to a vehicle-treated control group.
Target Validation using Genetically Modified Parasites
To confirm that CPSF3 is the primary target of this compound, experiments using genetically engineered parasites are performed.
-
Overexpression of Wild-Type CPSF3: Leishmania or Trypanosoma brucei (a related kinetoplastid) are genetically modified to overexpress the wild-type version of CPSF3.
-
Drug Susceptibility Testing: The susceptibility of these modified parasites to this compound is compared to that of wild-type parasites. A decreased sensitivity in the overexpressing strain suggests that the compound acts on this target.[3]
-
Site-Directed Mutagenesis: Specific amino acid residues in the active site of CPSF3 are mutated.
-
Phenotypic Analysis: The effect of these mutations on the binding and inhibitory activity of this compound is assessed.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.
Figure 1: Mechanism of action of this compound on Leishmania CPSF3.
Figure 2: Generalized workflow for in vitro and in vivo evaluation of this compound.
Figure 3: Logical relationship of this compound binding within the CPSF3 active site.
Conclusion
This compound represents a significant advancement in the understanding of novel anti-leishmanial drug targets. Its specific inhibition of the parasite's CPSF3 endonuclease provides a clear and validated mechanism of action. The comprehensive dataset, including in vitro potency, in vivo efficacy, and detailed molecular interactions, underscores the value of the benzoxaborole class as a source of anti-infective agents. While the development of this compound for leishmaniasis has been halted, the knowledge gained from its study offers a robust foundation for future drug discovery and development efforts targeting CPSF3 and other essential parasite-specific pathways.
References
- 1. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 3. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
DNDI-6148: A Technical Whitepaper on a Preclinical Benzoxaborole Candidate for Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNDI-6148 is a novel benzoxaborole derivative that has been investigated as a potential oral treatment for visceral leishmaniasis (VL), a fatal parasitic disease. Developed through a lead optimization program, this compound demonstrated potent in vitro and in vivo activity against Leishmania species, primarily by inhibiting the parasite's cleavage and polyadenylation specificity factor (CPSF3). This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound. Despite its promising preclinical profile, the development of this compound has been deprioritized due to observations of reproductive toxicity.
Chemical Structure and Properties
This compound belongs to the benzoxaborole class of compounds, which are characterized by a boron atom integrated into a heterocyclic ring system. The specific structure of this compound is the result of extensive medicinal chemistry efforts to optimize its anti-leishmanial activity and pharmaceutical properties.
Chemical Structure:
While a 2D chemical structure image is not available, the synthesis of this compound involves the amide bond formation between two key intermediates: 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.[1] The final active substance is an arginine monohydrate adduct of the parent molecule.[1]
Physicochemical Properties
A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H20BN5O4 | Mowbray et al., 2021 |
| Molecular Weight | 393.21 g/mol | Mowbray et al., 2021 |
| Solubility (FaSSIF) | 5.4 µg/mL | Mowbray et al., 2021 |
| Solubility (FeSSIF) | 6.3 µg/mL | Mowbray et al., 2021 |
| Permeability (MDCK) | Good, no P-gp efflux | Mowbray et al., 2021 |
| CYP Inhibition (IC50) | >50 µM (for 1A2, 2C9, 2C19, 2D6, 3A4) | Mowbray et al., 2021 |
| hERG Inhibition (IC50) | >30 µM | Clinical Trial Protocol |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been evaluated in preclinical species and in a first-in-human study.
| Parameter | Species | Value | Reference |
| tmax | Human | 3 - 12 hours | Safety, tolerability and pharmacokinetics... |
| Half-life (t1/2) | Human | 12.8 - 25.42 hours | Safety, tolerability and pharmacokinetics... |
| Metabolism | Human | Oxidation, deboronation, dehydrogenation | Safety, tolerability and pharmacokinetics... |
| Excretion | Human | <0.2% unchanged in urine | Safety, tolerability and pharmacokinetics... |
Mechanism of Action
This compound exerts its anti-leishmanial effect through the specific inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3).[2][3][4] CPSF3 is a critical endonuclease involved in the processing of pre-mRNA in the parasite. By inhibiting this enzyme, this compound disrupts the maturation of messenger RNA, leading to a cascade of events that ultimately result in parasite death. The selectivity of this compound for the parasite's CPSF3 over the human homolog is a key factor in its therapeutic window.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of this compound | DNDi [dndi.org]
- 3. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Efficacy in a Hamster Model of a Multivalent Vaccine for Human Visceral Leishmaniasis (MuLeVaClin) Consisting of the KMP11, LEISH-F3+, and LJL143 Antigens in Virosomes, Plus GLA-SE Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
DNDI-6148: A Technical Overview of its Discovery and Development as a Novel Treatment for Visceral Leishmaniasis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development timeline of DNDI-6148, a once-promising benzoxaborole candidate for the treatment of visceral leishmaniasis (VL). The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols employed in its evaluation.
Executive Summary
This compound emerged from a collaboration between the Drugs for Neglected Diseases initiative (DNDi) and Pfizer (formerly Anacor Pharmaceuticals) as a potent anti-leishmanial agent.[1][2] As a member of the oxaborole class of compounds, it demonstrated significant efficacy in preclinical models, leading to its advancement into Phase I clinical trials.[1][3] The compound's development was ultimately halted due to preclinical reproductive toxicity signals.[1][4] This guide serves as a technical repository of the scientific journey of this compound, offering valuable insights for the ongoing research and development of new therapies for neglected diseases.
Discovery and Development Timeline
The development of this compound spanned several years, from initial screening to the difficult decision to deprioritize its development. The timeline below highlights the key milestones in this process.
Mechanism of Action
This compound exerts its anti-leishmanial effect through the specific inhibition of a key parasite enzyme, the cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[5][6][7] This enzyme is crucial for the processing of pre-mRNA in Leishmania, and its inhibition disrupts the maturation of messenger RNA, ultimately leading to parasite death.
Quantitative Data Summary
Preclinical Efficacy
This compound demonstrated potent activity against both Leishmania donovani and Leishmania infantum, the causative agents of VL.
| Parameter | Value | Reference |
| In vivo efficacy (hamster model) | >98% reduction in parasite burden | [5][6][7] |
Phase I Clinical Trial Design
A Phase I, single-center, randomized, blinded, placebo-controlled, single ascending dose study was conducted in healthy male volunteers.
| Parameter | Details | Reference |
| Participants | 64 healthy male volunteers (18-50 years) | [8] |
| Dosage Form | Oral suspension | [2] |
| Dose Escalation Cohorts | 10 mg, 20 mg, 40 mg, 80 mg, 160 mg, 260 mg, 380 mg, 500 mg | [8] |
| Randomization | 6 active : 2 placebo per cohort | [8] |
| Primary Objective | To assess safety and tolerability | [2] |
| Secondary Objectives | To determine pharmacokinetic parameters (AUC, Cmax, etc.) | [2] |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of the final this compound active pharmaceutical ingredient is not publicly available, the synthesis of a key intermediate, 6-amino-1-hydroxy-2,1-benzoxaborolane, has been described. The general approach involves the coupling of this intermediate with 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.
A practical, scalable synthesis for 6-amino-1-hydroxy-2,1-benzoxaborolane has been developed to bypass a challenging nitration step. One approach starts from 2-methyl-5-nitroaniline (B49896) and utilizes borylation and continuous flow hydrogenation.
In Vivo Efficacy Study: Hamster Model of Visceral Leishmaniasis
The Syrian golden hamster (Mesocricetus auratus) is a well-established model for VL that mimics human disease progression.
Protocol Outline:
-
Parasite Preparation: Leishmania donovani amastigotes are isolated from the spleen of an infected hamster and used to infect fresh animals.
-
Infection: Hamsters are infected via intracardiac or retro-orbital inoculation with a suspension of L. donovani amastigotes.
-
Treatment: Treatment with this compound (administered orally) or a vehicle control is initiated at a specified time post-infection and continued for a defined duration (e.g., 5-10 days).
-
Assessment of Parasite Burden: At the end of the treatment period, animals are euthanized, and the liver and spleen are collected. The parasite burden in these organs is quantified using methods such as limiting dilution assay or by microscopic examination of Giemsa-stained tissue imprints.
-
Data Analysis: The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle-treated control group.
In Vitro Leishmania infantum Amastigote Susceptibility Assay
This assay determines the potency of a compound against the intracellular amastigote stage of the parasite, which is the clinically relevant form.
Protocol Outline:
-
Cell Culture: A macrophage cell line (e.g., THP-1) or primary macrophages are seeded in microtiter plates and allowed to adhere.
-
Infection: The macrophages are infected with Leishmania infantum promastigotes, which then differentiate into amastigotes within the host cells.
-
Compound Addition: Serial dilutions of this compound are added to the infected macrophage cultures.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for amastigote replication and for the compound to exert its effect.
-
Quantification of Infection: The number of amastigotes per macrophage is determined, typically by microscopy after Giemsa staining or by using a high-content imaging system.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of infection inhibition against the compound concentration.
Leishmania CPSF3 Endonuclease Inhibition Assay
This biochemical assay is designed to directly measure the inhibitory activity of a compound against the target enzyme.
Protocol Outline:
-
Recombinant Enzyme Production: The gene encoding for Leishmania CPSF3 is cloned and expressed in a suitable system (e.g., E. coli or a eukaryotic expression system). The recombinant protein is then purified.
-
Substrate Preparation: A labeled RNA substrate that is recognized and cleaved by CPSF3 is synthesized. The label can be radioactive (e.g., 32P) or fluorescent.
-
Inhibition Assay: The recombinant CPSF3 enzyme is incubated with the RNA substrate in the presence of varying concentrations of this compound.
-
Detection of Cleavage Products: The reaction products are separated by gel electrophoresis, and the amount of cleaved substrate is quantified.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by measuring the reduction in enzyme activity as a function of the inhibitor concentration.
Conclusion
The development of this compound represents a significant effort in the search for new, safe, and effective oral treatments for visceral leishmaniasis. Although its progression was halted, the knowledge gained from its discovery, mechanism of action, and preclinical and clinical evaluation provides a valuable foundation for future drug discovery programs targeting neglected tropical diseases. The detailed methodologies and data presented in this guide are intended to support the scientific community in this ongoing endeavor.
References
- 1. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Promastigote- and Amastigote-Initiated Infection of Leishmania infantum (Kinetoplastida: Trypanosomatidae) in Phlebotomus perniciosus (Diptera: Psychodidae) Conducted in Different Biosafety Level Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cloning, expression, and purification of a novel recombinant antigen from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Benzoxaborole Revolution: A Technical Guide to a New Class of Anti-Parasitic Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of the benzoxaborole class of compounds represents a significant breakthrough in the fight against neglected parasitic diseases. These boron-containing heterocyclic molecules have demonstrated potent and selective activity against a range of protozoan parasites, including the causative agents of Human African Trypanosomiasis (HAT), Chagas disease, and Leishmaniasis. Their novel mechanisms of action, favorable pharmacokinetic profiles, and efficacy in preclinical models have positioned them as promising next-generation therapeutics. This technical guide provides an in-depth overview of the core science behind benzoxaboroles, including their mechanisms of action, structure-activity relationships, and key preclinical and clinical candidates. Detailed experimental protocols and quantitative data are presented to support further research and development in this critical area of medicinal chemistry.
Introduction: The Rise of Benzoxaboroles
Parasitic diseases inflict a devastating toll on global health, disproportionately affecting impoverished populations. The existing therapeutic arsenal (B13267) is often limited by toxicity, complex administration routes, and the rise of drug resistance. The discovery of benzoxaboroles has opened a new avenue for the development of safe and effective anti-parasitic drugs. A key feature of this class is the presence of a boron atom within the heterocyclic core, which is crucial for their biological activity.[1][2] This unique structural feature allows for novel interactions with parasitic targets that are distinct from traditional carbon-based drugs.
Mechanisms of Action: Disrupting Essential Parasite Machinery
Benzoxaboroles exert their anti-parasitic effects primarily through the inhibition of two key cellular processes: mRNA processing and protein synthesis.
Inhibition of mRNA Processing via CPSF3
A primary target for several potent benzoxaboroles, including acoziborole (B605153) (for HAT) and DNDI-6148 (for Leishmaniasis), is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3).[3][4][5] CPSF3 is a critical endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA).[6][7] In kinetoplastid parasites, transcription is polycistronic, meaning multiple genes are transcribed into a single long pre-mRNA. This precursor must then be cleaved into individual mature mRNAs through a process called trans-splicing, which is coupled with polyadenylation.
By binding to the active site of CPSF3, benzoxaboroles inhibit its endonuclease activity, thereby preventing the cleavage of pre-mRNA.[6][7] This disruption of mRNA maturation leads to a halt in protein synthesis and ultimately, parasite death.[3][5] The selectivity of these compounds for the parasite's CPSF3 over the human homolog provides a therapeutic window.[5]
Inhibition of Protein Synthesis via Leucyl-tRNA Synthetase (LeuRS)
Another validated target for the benzoxaborole class is leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine (B10760876) to its corresponding transfer RNA (tRNA).[8][9] This is a critical step in protein synthesis. Inhibition of LeuRS leads to a depletion of charged leucyl-tRNA, stalling protein production and resulting in parasite death.
The mechanism of inhibition involves the benzoxaborole forming a stable adduct with the 3'-terminal adenosine (B11128) of tRNALeu within the editing site of the LeuRS enzyme.[8][10] This trapping of the tRNA in the editing site prevents the catalytic turnover of the enzyme.[10]
Key Benzoxaborole Compounds and their Anti-Parasitic Activity
Extensive screening and optimization efforts have led to the identification of several lead benzoxaborole candidates for various parasitic diseases.
For Human African Trypanosomiasis (HAT)
-
Acoziborole (SCYX-7158/AN5568): Acoziborole is a leading candidate for the treatment of stage 2 HAT.[11][12] It is orally bioavailable and effectively crosses the blood-brain barrier.[11][13] Acoziborole has demonstrated 100% cure rates in murine models of late-stage HAT at oral doses of 25 mg/kg for 7 days.[14]
For Chagas Disease
-
AN15368: This compound is a prodrug that is activated by parasite-specific carboxypeptidases to its active form, which then targets the mRNA processing pathway.[15][16] AN15368 has shown potent activity against both extracellular and intracellular forms of Trypanosoma cruzi and has achieved 100% cure rates in non-human primate models of chronic Chagas disease with no observable toxicity.[16][17]
For Leishmaniasis
-
This compound: This benzoxaborole is a preclinical candidate for the treatment of visceral leishmaniasis.[4][18] It exhibits potent in vitro activity against intracellular amastigotes of Leishmania donovani and Leishmania infantum.[19] In hamster models of visceral leishmaniasis, this compound has demonstrated over 98% reduction in parasite burden.[20] Its primary mechanism of action is the inhibition of Leishmania CPSF3.[4][20]
Broad-Spectrum Potential
-
AN7973: This compound has shown efficacy against Cryptosporidium parvum, the causative agent of cryptosporidiosis.[21][22] It is orally active and has demonstrated efficacy in murine models of both acute and chronic infection.[21]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic properties of key benzoxaborole compounds.
Table 1: In Vitro Activity of Lead Benzoxaborole Compounds
| Compound | Parasite | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| Acoziborole (SCYX-7158) | Trypanosoma brucei rhodesiense | Whole cell viability | 0.07-0.37 µg/mL (~0.19-1.0 µM) | [11][12] |
| Trypanosoma brucei gambiense | Whole cell viability | 0.07-0.37 µg/mL (~0.19-1.0 µM) | [11][12] | |
| AN15368 | Trypanosoma cruzi | Intracellular amastigotes | 0.005 µM (5 nM) | [18] |
| This compound | Leishmania donovani | Intracellular amastigotes | 1.4 µM | [19] |
| Leishmania infantum | Intracellular amastigotes | 1.8 µM | [19] | |
| AN7973 | Cryptosporidium parvum | Intracellular growth | ~0.2 µM | [23] |
Table 2: In Vivo Efficacy of Lead Benzoxaborole Compounds
| Compound | Disease Model | Animal Model | Dosing Regimen | Efficacy | Reference(s) |
| Acoziborole (SCYX-7158) | Stage 2 HAT (T. b. brucei) | Mouse | 25 mg/kg, oral, once daily for 7 days | 100% cure rate | [14] |
| AN15368 | Chronic Chagas Disease (T. cruzi) | Non-human primate | - | 100% cure rate | [16][17] |
| This compound | Visceral Leishmaniasis (L. infantum) | Hamster | 50 mg/kg, oral, once daily for 10 days | >98% parasite reduction | [19][20] |
| AN7973 | Cryptosporidiosis (C. parvum) | Mouse | 10 mg/kg, oral, once daily | Significant oocyst reduction | [24] |
Table 3: Pharmacokinetic Parameters of Acoziborole (SCYX-7158) in Mice
| Parameter | Value | Dosing | Reference(s) |
| Cmax (plasma) | >10 µg/mL | 25 mg/kg, oral | [11] |
| AUC0-24hr (plasma) | >100 µg*h/mL | 25 mg/kg, oral | [11] |
| Brain to Plasma Ratio | High brain exposure | 25 mg/kg, oral | [11] |
| Oral Bioavailability | High | - | [13] |
| Elimination Half-life | ~24 hours | - | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and evaluation of anti-parasitic benzoxaboroles.
General Experimental Workflow
The drug discovery pipeline for anti-parasitic benzoxaboroles typically follows a multi-stage process, from initial high-throughput screening to preclinical development.
In Vitro Whole-Cell Viability Assay (Resazurin-based)
This is a common high-throughput screening assay to assess the effect of compounds on parasite viability.[4][25]
-
Principle: Resazurin (B115843), a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable parasites.
-
Protocol Outline:
-
Plate Preparation: Dispense parasite culture (e.g., Trypanosoma brucei) into 96- or 384-well microplates at a defined density.
-
Compound Addition: Add serial dilutions of test compounds (typically in DMSO) to the wells. Include positive (known anti-parasitic drug) and negative (vehicle) controls.
-
Incubation: Incubate plates for 72 hours under appropriate culture conditions (e.g., 37°C, 5% CO2).
-
Resazurin Addition: Add resazurin solution to each well and incubate for an additional 4-6 hours.
-
Data Acquisition: Measure fluorescence using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
-
In Vitro Leishmania Intracellular Amastigote Assay
This assay is critical for evaluating compound efficacy against the clinically relevant intracellular stage of Leishmania.[22][26]
-
Principle: Host macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes. The number of intracellular amastigotes is quantified after treatment with test compounds, often using high-content imaging.[22]
-
Protocol Outline:
-
Macrophage Seeding: Seed a macrophage cell line (e.g., THP-1) in microplates and differentiate them into adherent macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).[22]
-
Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes and incubate for 24 hours to allow for phagocytosis and differentiation into amastigotes.
-
Compound Treatment: Remove extracellular promastigotes by washing and add media containing serial dilutions of the test compounds. Incubate for 72 hours.
-
Staining: Fix the cells and stain with fluorescent dyes to visualize host cell nuclei (e.g., DAPI) and parasites (e.g., using specific antibodies or DNA dyes like Giemsa).
-
Imaging and Analysis: Acquire images using an automated microscope and use image analysis software to determine the percentage of infected cells and the number of amastigotes per cell. Calculate the 50% effective concentration (EC50).
-
In Vivo Efficacy in a Murine Model of Stage 2 HAT
This protocol is essential for evaluating the ability of a compound to cross the blood-brain barrier and clear a central nervous system infection.[3][14]
-
Principle: Mice are infected with a Trypanosoma brucei strain that reliably establishes a CNS infection. Treatment is initiated at a late stage of infection, and the primary endpoint is long-term survival without relapse.
-
Protocol Outline:
-
Infection: Infect mice (e.g., Swiss Webster) intraperitoneally with a defined number of bloodstream-form trypanosomes (e.g., T. b. brucei TREU 667).[14]
-
Treatment: Initiate treatment at day 21 post-infection, when the parasites have established a CNS infection. Administer the test compound (e.g., acoziborole) orally once daily for 7 days.
-
Monitoring: Monitor parasitemia in tail blood weekly. Observe the animals for clinical signs of disease and survival for an extended period (e.g., 180 days).
-
Confirmation of Cure: At the end of the observation period, sub-inoculate blood and brain homogenates from surviving treated mice into naive mice to confirm the absence of residual parasites. A "cure" is defined as the absence of parasites in the treated mice and no infection in the sub-inoculated mice.[14]
-
Pharmacokinetic Studies in Rodents
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.[24][27]
-
Principle: The test compound is administered to rodents (typically mice or rats) via the intended clinical route (e.g., oral gavage). Blood and tissue samples are collected at various time points to determine the drug concentration.
-
Protocol Outline:
-
Dosing: Administer a single dose of the benzoxaborole compound to a cohort of animals.
-
Sample Collection: At predefined time points post-dosing, collect blood samples (e.g., via tail vein or cardiac puncture) and, if required, tissues (e.g., brain).
-
Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.
-
Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma and tissue homogenates using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Plot the concentration-time data and use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
-
Synthesis of Benzoxaborole Scaffolds
The synthesis of the core benzoxaborole structure and its derivatives is a key aspect of the drug discovery process. For example, the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a key intermediate for this compound, has been optimized for scalability.[11][12][21] One practical approach involves a five-step sequence starting from 4-tolunitrile, which includes a Hofmann rearrangement.[12] Another scalable route utilizes 2-methyl-5-nitroaniline (B49896) as the starting material and features a borylation of the aniline (B41778) and continuous flow hydrogenation.[12] The synthesis of the prodrug AN15368 involves the attachment of a promoiety that is cleaved by parasite carboxypeptidases.[15]
Conclusion and Future Outlook
The benzoxaborole class of compounds has emerged as a highly promising and versatile platform for the development of novel anti-parasitic therapies. With a deep understanding of their mechanisms of action, robust preclinical data, and at least one candidate in late-stage clinical trials, the future for benzoxaboroles in combating neglected tropical diseases is bright. Continued research into their structure-activity relationships, potential for combination therapies, and mechanisms of resistance will be crucial for realizing their full therapeutic potential and delivering much-needed new treatments to patients worldwide.
References
- 1. Benzoxaboroles: a new class of potential drugs for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxaboroles: a new class of potential drugs for human African trypanosomiasis. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of this compound | DNDi [dndi.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.plos.org [journals.plos.org]
- 15. ctegd.uga.edu [ctegd.uga.edu]
- 16. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chagas disease medication breakthrough | LGC Standards [lgcstandards.com]
- 18. This compound | DNDi [dndi.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. unmc.edu [unmc.edu]
- 24. researchgate.net [researchgate.net]
- 25. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. RePORT ⟩ RePORTER [reporter.nih.gov]
DNDI-6148: A Deep Dive into Its Selective Inhibition of Parasite CPSF3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DNDI-6148, a novel benzoxaborole derivative, has emerged as a promising preclinical candidate for the treatment of visceral leishmaniasis.[1][2] Its mechanism of action is centered on the potent and selective inhibition of the parasite's Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an essential endonuclease involved in pre-mRNA processing.[1][2] This technical guide provides a comprehensive overview of the selectivity of this compound for the parasite enzyme over its human counterpart, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental procedures. The exceptional selectivity of this compound forms the basis of its favorable safety profile and underscores its potential as a next-generation anti-leishmanial agent.[1]
Introduction
Visceral leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, poses a significant global health burden. Current treatment options are often limited by toxicity, resistance, and complex administration routes. This compound, developed by the Drugs for Neglected Diseases initiative (DNDi), represents a significant advancement in the search for safer and more effective oral therapies.[1][3] This compound belongs to the benzoxaborole class, known for its unique mode of action targeting microbial enzymes.[1] The primary target of this compound has been identified as CPSF3, a key component of the mRNA processing machinery that is essential for parasite viability.[1][2] A critical aspect of this compound's therapeutic potential lies in its high degree of selectivity for the Leishmania CPSF3 enzyme over the human ortholog, minimizing the potential for off-target effects and associated toxicity.[1] This document aims to provide a detailed technical examination of this selectivity.
Mechanism of Action: Targeting a Key Parasite Enzyme
This compound exerts its anti-parasitic effect by inhibiting the endonuclease activity of Leishmania donovani CPSF3 (LdCPSF3). This enzyme is a critical component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is responsible for the 3'-end processing of pre-mRNAs. By inhibiting LdCPSF3, this compound disrupts mRNA maturation, leading to a cascade of events that ultimately result in parasite death.
The basis for the selectivity of this compound lies in a key difference in the active site of the parasite and human CPSF3 enzymes. Molecular docking studies have revealed that a specific amino acid residue in the Leishmania enzyme is replaced by a bulkier residue in the human homolog. This steric hindrance in the human CPSF3 active site prevents the effective binding of this compound, thereby conferring its remarkable selectivity.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Figure 1. Mechanism of selective inhibition of Leishmania CPSF3 by this compound.
Quantitative Selectivity Data
The selectivity of this compound for the parasite CPSF3 enzyme over the human homolog is a cornerstone of its therapeutic potential. While specific IC50 values for the direct inhibition of purified human CPSF3 by this compound are not extensively detailed in the primary publication, the available data from cellular and enzymatic assays against the parasite enzyme, coupled with cytotoxicity data against human cells, provides a strong indication of its selectivity.
| Target | Assay Type | Endpoint | Value | Reference |
| Leishmania donovani CPSF3 | Enzymatic Assay | IC50 | Not explicitly stated | Mowbray et al., 2021 |
| Leishmania donovani (amastigotes) | Intracellular Assay | EC50 | 0.23 µM | Mowbray et al., 2021 |
| Human MRC-5 cells | Cytotoxicity Assay | CC50 | >100 µM | Mowbray et al., 2021 |
| Selectivity Index (SI) | (CC50 Human Cells / EC50 L. donovani) | >435 | Calculated from Mowbray et al., 2021 |
Note: The high selectivity index demonstrates that this compound is significantly more potent against the intracellular parasite than it is toxic to human cells, supporting its favorable safety profile. The lack of a published IC50 for human CPSF3 is a data gap that future studies may address. Other benzoxaboroles have been shown to inhibit human CPSF3, but often at much higher concentrations than required for anti-parasitic activity.[4]
Experimental Protocols
The following sections detail the key experimental methodologies used to determine the activity and selectivity of this compound.
Cloning, Expression, and Purification of Leishmania donovani CPSF3 (LdCPSF3)
A detailed protocol for obtaining purified LdCPSF3 for enzymatic assays is crucial for direct inhibition studies. While the primary publication on this compound does not provide an exhaustive step-by-step guide, a generalized workflow based on standard molecular biology techniques can be outlined.
References
- 1. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 3. This compound | DNDi [dndi.org]
- 4. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Intellectual Property and Patent Status of DNDI-6148
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DNDI-6148, a promising preclinical and clinical candidate for the treatment of visceral leishmaniasis. The document details its intellectual property landscape, development history, mechanism of action, and key preclinical and clinical data, with a focus on presenting structured data and detailed experimental methodologies.
Introduction to this compound
This compound is a novel benzoxaborole compound that has demonstrated significant efficacy against Leishmania parasites, the causative agents of leishmaniasis. It emerged from a screening of Anacor Pharmaceuticals' oxaborole library by the Drugs for Neglected Diseases initiative (DNDi)[1]. The compound has progressed through preclinical development and entered Phase I clinical trials. However, its development for leishmaniasis has been deprioritized due to observations of preclinical reproductive toxicity[1][2].
Intellectual Property and Patent Status
The intellectual property (IP) surrounding this compound is managed through a partnership model, consistent with DNDi's overarching IP policy. This policy prioritizes access to affordable medicines for neglected diseases over broad patent protection, employing a pragmatic, case-by-case approach to IP management[3][4][5].
This compound was identified from the benzoxaborole library of Anacor Pharmaceuticals (now a subsidiary of Pfizer)[1]. While specific patent applications explicitly covering the this compound molecule have not been publicly disclosed, the foundational patents for the benzoxaborole chemical class as therapeutic agents are held by Anacor[2][6]. DNDi has likely negotiated specific rights for the development and distribution of this compound for neglected diseases, in line with their policy of securing non-exclusive, royalty-free licenses to ensure affordability and access in endemic countries[7].
DNDi's approach to IP is guided by the following principles:
-
Public Good: Developing drugs as public goods whenever possible[3].
-
Equitable Access: Ensuring that medicines are affordable and accessible to all patients in need[4].
-
Freedom to Operate: Securing the necessary rights to conduct further research and development with various partners[3].
This collaborative and access-oriented IP strategy is a hallmark of DNDi's operations and is central to the development story of this compound.
Mechanism of Action
This compound exerts its anti-leishmanial effect through the targeted inhibition of a key parasitic enzyme.
-
Target: The primary molecular target of this compound is the Leishmania cleavage and polyadenylation specificity factor (CPSF3)[8][9][10].
-
Function: CPSF3 is an endonuclease essential for the processing of pre-mRNA in the parasite. By inhibiting this enzyme, this compound disrupts the maturation of messenger RNA, leading to a cascade of downstream effects that ultimately result in parasite death.
Quantitative Data
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Activity of this compound against Leishmania Species
| Leishmania Species | EC50 (µM) |
| L. donovani (intramacrophage) | 1.2 |
| L. infantum (intramacrophage) | 2.7 |
| L. major | Data not available |
| L. aethiopica | Data not available |
| L. amazonensis | Data not available |
| L. panamensis | Data not available |
| L. mexicana | Data not available |
| L. tropica | Data not available |
Data sourced from Mowbray et al., Journal of Medicinal Chemistry, 2021[8].
Table 2: In Vivo Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis (L. infantum)
| Dose (mg/kg, p.o., QD for 5 days) | % Reduction in Liver Parasite Burden | % Reduction in Spleen Parasite Burden | % Reduction in Bone Marrow Parasite Burden |
| 50 | >98 | >98 | >95 |
| 100 | >99 | >99 | >98 |
Data sourced from Mowbray et al., Journal of Medicinal Chemistry, 2021[8].
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Visceral Leishmaniasis (L. donovani and L. infantum)
| Leishmania Species | Dose (mg/kg, p.o., BID for 5 days) | % Reduction in Liver Parasite Burden |
| L. donovani | 50 | >99 |
| L. infantum | 50 | >99 |
Data sourced from Mowbray et al., Journal of Medicinal Chemistry, 2021[8].
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound are provided below.
A practical, scalable synthesis of a key intermediate of this compound, 6-amino-1-hydroxy-2,1-benzoxaborolane, has been developed[11][12][13][14]. One reported approach utilizes 2-methyl-5-nitroaniline (B49896) as the starting material and features a borylation of aniline (B41778) and continuous flow hydrogenation as key steps, with an overall yield of 46%[13][14]. This method avoids a challenging and expensive nitration step of 1-hydroxy-2,1-benzoxaborolane[13][14].
The in vitro activity of this compound against intracellular Leishmania amastigotes was determined using a macrophage infection model.
The in vivo efficacy of this compound was evaluated in both mouse and hamster models of visceral leishmaniasis.
Clinical Development and Current Status
This compound entered a Phase I single ascending dose study in healthy volunteers in January 2020. The study showed that the compound was safe and well-tolerated after a single oral dose[1][15]. However, subsequent preclinical studies revealed signals of reproductive toxicity, which led to the deprioritization of this compound for the treatment of leishmaniasis in 2023[1][2]. As of 2024, clinical development activities for this compound remain on hold[1][15].
Conclusion
This compound represents a significant advancement in the search for new, orally active treatments for visceral leishmaniasis. Its development showcases a successful partnership model for neglected disease research, guided by an access-focused intellectual property strategy. While the future of this compound is uncertain due to toxicity concerns, the knowledge gained from its development, including a detailed understanding of its mechanism of action and scalable synthesis, provides a valuable foundation for the development of next-generation benzoxaboroles for the treatment of leishmaniasis and other neglected diseases.
References
- 1. This compound | DNDi [dndi.org]
- 2. patents.justia.com [patents.justia.com]
- 3. dndi.org [dndi.org]
- 4. dndi.org [dndi.org]
- 5. ipmall.law.unh.edu [ipmall.law.unh.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Pro-access policies for intellectual property and licensing | DNDi [dndi.org]
- 8. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 11. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of this compound | DNDi [dndi.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound Chagas disease | DNDi [dndi.org]
In Silico Modeling of DNDI-6148 Binding to CPSF3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of the binding interaction between the preclinical drug candidate DNDI-6148 and its molecular target, the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3). This document details the computational methodologies, summarizes key quantitative data, and outlines the experimental protocols for validating such models, serving as a comprehensive resource for researchers in parasitology and computational drug discovery.
Introduction
This compound is a novel benzoxaborole compound that has shown significant promise as a preclinical candidate for the treatment of visceral leishmaniasis.[1][2][3] Its mechanism of action is primarily through the inhibition of the Leishmania Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an essential endonuclease involved in the 3'-end processing of pre-mRNAs.[1][2][3] Disrupting this process is detrimental to the parasite's survival. Understanding the precise binding mode of this compound to CPSF3 at an atomic level is crucial for further optimization of this drug class and for elucidating potential resistance mechanisms. In silico modeling, particularly molecular docking, has been instrumental in visualizing and analyzing this critical protein-ligand interaction.[4]
In Silico Modeling Workflow
The computational workflow to model the interaction between this compound and Leishmania donovani CPSF3 involves several key stages, from protein structure prediction to the analysis of the final docked complex.
Methodologies and Experimental Protocols
Homology Modeling of L. donovani CPSF3
As the experimental structure of L. donovani CPSF3 is not always available, homology modeling is employed to generate a 3D model.
Protocol:
-
Template Selection: The amino acid sequence of the target protein (L. donovani CPSF3) is used as a query to search protein structure databases (e.g., Protein Data Bank - PDB) using tools like BLAST. A suitable template is a homologous protein with a known high-resolution 3D structure and significant sequence identity. For L. donovani CPSF3, a homolog from Thermus thermophilus has been used as a template.[5]
-
Sequence Alignment: The target sequence is aligned with the template sequence. The accuracy of this alignment is critical for the quality of the final model.
-
Model Building: Automated servers or standalone software (e.g., SWISS-MODEL, Modeller) are used to construct the 3D model of the target protein based on the aligned sequences and the template's 3D structure. This involves building the backbone, modeling loops, and adding side chains.
-
Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK or Ramachandran plot analysis to ensure that the stereochemical parameters are within acceptable ranges.
Molecular Docking of this compound into CPSF3
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
Protocol:
-
Protein Preparation: The 3D model of L. donovani CPSF3 is prepared for docking. This typically involves adding hydrogen atoms, assigning partial charges, and defining the active site, which in CPSF3 is a catalytic site at the interface of the metallo-β-lactamase and β-CASP domains containing two zinc atoms.[5]
-
Ligand Preparation: A 3D structure of this compound is generated from its 2D representation. The structure is then energy-minimized, and appropriate charges are assigned.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations (poses) of this compound within the defined active site of CPSF3. A grid box is typically defined around the active site to guide the search.
-
Pose Analysis and Scoring: The generated poses are "scored" based on a scoring function that estimates the binding affinity. The poses are clustered, and the lowest energy and most populated clusters are analyzed to identify the most probable binding mode.
Results: Binding Mode of this compound
The in silico modeling of this compound with the homology model of L. donovani CPSF3 revealed key binding interactions.[4] The benzoxaborole moiety of this compound is proposed to form a tetrahedral boronate species that coordinates with the two zinc atoms in the active site.[5]
Key interactions identified in the docking model include:
-
A π-stacking interaction between the ligand and the side chain of Tyr 370 .[4]
-
A hydrogen bond between the amide NH of this compound and the hydroxyl group of the Thr 218 side-chain.[4]
Notably, a mutation of Asn 219 to His has been shown to confer resistance.[4] While there is no direct interaction with Asn 219 in the model, the bulkier histidine residue is proposed to cause a steric clash with the methyl pyridyl-triazole moiety of this compound, disrupting the optimal binding conformation.[4]
Quantitative Data Summary
The inhibitory activity of this compound against Leishmania donovani has been quantified through in vitro assays, with the results corroborating the in silico findings.
| Cell Line / Condition | Compound | Parameter | Value | Reference |
| L. donovani (Wild-type) | This compound | EC50 | 411 ± 12 nM | [6] |
| L. donovani (CPSF3 Overexpressing) | This compound | EC50 | 508 ± 13 nM | [6] |
| L. donovani (CPSF3 Asn 219 His) | This compound | EC50 | 1674 ± 51 nM | [6] |
EC50 (Half-maximal effective concentration) values represent the concentration of the drug that inhibits 50% of the parasite's growth.
Experimental Validation Protocol: EC50 Determination
The following is a generalized protocol for determining the EC50 value of an antiparasitic compound against Leishmania promastigotes.
Protocol:
-
Parasite Culture: Leishmania donovani promastigotes (wild-type and transgenic lines) are cultured in appropriate media at a specific temperature (e.g., 26°C) to reach the mid-logarithmic growth phase.
-
Compound Dilution: this compound is serially diluted in the culture medium across a range of concentrations in a 96-well plate.
-
Incubation: A defined number of parasites are added to each well containing the compound dilutions. The plates are then incubated for a set period (e.g., 72 hours).
-
Viability Assay: After incubation, a viability reagent (e.g., resazurin) is added to each well. This reagent changes color or fluoresces in the presence of metabolically active (living) cells.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The readings are converted to percentage inhibition relative to untreated controls. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
CPSF3 Signaling and Mechanism of Inhibition
CPSF3 is a critical component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is essential for the 3'-end processing of pre-mRNAs in eukaryotes. This compound inhibits the endonuclease activity of CPSF3, leading to a disruption of this vital cellular process.
By inhibiting CPSF3, this compound prevents the proper cleavage of pre-mRNAs, leading to transcriptional read-through and the failure to produce mature, functional mRNAs.[7] This ultimately disrupts protein synthesis and leads to parasite death.
Conclusion
In silico modeling has proven to be an invaluable tool in the study of this compound, providing a detailed hypothesis of its binding mode to the Leishmania CPSF3 target. This computational insight, supported by quantitative in vitro data and resistance studies, solidifies the mechanism of action and provides a rational basis for the development of next-generation benzoxaborole-based antiparasitics. The methodologies outlined in this guide represent a standard approach for the computational investigation and experimental validation of novel enzyme inhibitors.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homology modeling - Wikipedia [en.wikipedia.org]
- 3. Practical Guide to Homology Modeling - Proteopedia, life in 3D [proteopedia.org]
- 4. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CPSF3-dependent pre-mRNA processing as a druggable node in AML and Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
DNDI-6148: In Vivo Efficacy in Hamster Models of Visceral Leishmaniasis
Application Notes & Protocols for Researchers
DNDI-6148, a novel benzoxaborole compound, has demonstrated significant promise as a preclinical candidate for the oral treatment of visceral leishmaniasis (VL).[1][2] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in the Syrian golden hamster (Mesocricetus auratus), a well-established model that mimics human VL.[3] The protocols outlined below are based on published studies demonstrating the potent activity of this compound against both Leishmania infantum and Leishmania donovani.[1]
Mechanism of Action
This compound primarily acts through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease. This enzyme is crucial for the processing of pre-mRNA in the parasite, and its inhibition disrupts parasite replication and survival.
Data Presentation: In Vivo Efficacy and Pharmacokinetics
The following tables summarize the quantitative data from in vivo efficacy and pharmacokinetic studies of this compound in hamster models of VL.
Table 1: In Vivo Efficacy of this compound against Leishmania infantum in Hamsters [1]
| Dose (mg/kg, BID) | Treatment Duration (days) | % Reduction in Parasite Burden (Liver) | % Reduction in Parasite Burden (Spleen) | % Reduction in Parasite Burden (Bone Marrow) |
| 25 | 5 | 98.3 | 98.2 | 93.6 |
| 50 | 5 | 99.8 | 99.9 | 99.0 |
| 25 | 10 | 100 | 99.9 | 99.4 |
BID: twice daily administration
Table 2: In Vivo Efficacy of this compound against Leishmania donovani in Hamsters [1]
| Dose (mg/kg, BID) | Treatment Duration (days) | % Reduction in Parasite Burden (Liver) | % Reduction in Parasite Burden (Spleen) | % Reduction in Parasite Burden (Bone Marrow) |
| 25 | 10 | >99 | >99 | >99 |
| 50 | 5 | >99 | >99 | 94 |
BID: twice daily administration
Table 3: Pharmacokinetic Profile of this compound in Hamsters [1]
| Compound | Dose (mg/kg, single oral) | AUC0–24 (h.ng/mL) |
| This compound | 50 | 120,000 |
Experimental Protocols
Hamster Model of Visceral Leishmaniasis
This protocol describes the establishment of a chronic Leishmania infection in Syrian golden hamsters to evaluate the in vivo efficacy of this compound.
Materials:
-
Female Syrian golden hamsters (Mesocricetus auratus), 6-8 weeks old
-
Leishmania infantum or Leishmania donovani amastigotes
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Parasite Preparation: Obtain Leishmania amastigotes from the spleen of a previously infected hamster. Homogenize the spleen in sterile PBS and determine the amastigote concentration using a hemocytometer. Adjust the concentration to 1 x 107 amastigotes/mL in PBS.
-
Infection: Anesthetize the hamsters. Inoculate each hamster with 1 x 107 amastigotes via intracardiac injection.
-
Establishment of Chronic Infection: Allow the infection to establish for 8-12 weeks. During this period, monitor the animals for clinical signs of VL, such as weight loss, splenomegaly, and hepatomegaly.
-
Grouping: Randomly assign the infected hamsters to treatment and control groups (n=5-6 per group).
References
- 1. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 3. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of DNDI-6148 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic (PK) analysis of DNDI-6148, a promising benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis, in a murine model.
Introduction
This compound is a novel benzoxaborole derivative that has demonstrated significant in vitro and in vivo activity against various Leishmania species, the causative agents of leishmaniasis.[1] Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for dose selection and optimization for efficacy and safety studies, as well as for predicting its behavior in humans. These protocols outline the essential steps for an oral pharmacokinetic study in mice, from drug administration to bioanalytical quantification.
Quantitative Data Summary
While specific, directly measured pharmacokinetic parameters for this compound in mice are not extensively published in the form of Cmax, Tmax, and AUC, a population pharmacokinetic (PPK) model has been developed for L. major-infected BALB/c mice after twice-daily (BID) oral administration. This model provides valuable insights into the compound's behavior.[2]
Table 1: Population Pharmacokinetic Parameters of this compound in BALB/c Mice [2]
| Parameter | Description | Value (95% Confidence Interval) |
| ka | Absorption rate constant | 2.46 hr⁻¹ (2.21, 2.73) |
| V/F | Apparent volume of distribution | 0.0028 L (0.0026, 0.0031) |
| Vmax/F | Maximum elimination rate | 108.59 L/hr (97.30, 121.19) |
| Km | Michaelis-Menten constant | 13.2 mg/L (11.2, 15.6) |
Note: The pharmacokinetics of this compound in mice were best described by a 1-compartment disposition model with first-order absorption and Michaelis-Menten (saturable) elimination.[2]
Mechanism of Action
This compound primarily acts through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for pre-mRNA processing in the parasite.[1] Inhibition of CPSF3 disrupts parasite gene expression, leading to cell death.
References
- 1. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical population pharmacokinetic modelling of skin target site exposure of DNDI-0690 and this compound in the treatment of cutaneous leishmaniasis [page-meeting.org]
Application Notes and Protocols for Cell-Based Screening of DNDI-6148 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNDI-6148 is a benzoxaborole compound that has shown significant promise as a preclinical candidate for the treatment of visceral leishmaniasis.[1] Its primary mechanism of action is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, an enzyme crucial for the processing of pre-mRNA in the parasite.[2][3] Although the clinical development of this compound has been deprioritized due to preclinical toxicity signals, its novel mechanism of action makes its analogs valuable candidates for further investigation.[4]
These application notes provide detailed protocols for robust and reproducible cell-based assays to screen this compound analogs for their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, and to assess their cytotoxicity against mammalian cells.
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound and Analogs
The following tables summarize the in vitro activity of this compound and some of its analogs against Leishmania donovani amastigotes and their cytotoxicity against various mammalian cell lines. This data serves as a benchmark for the screening of new analogs.
Table 1: Anti-leishmanial Activity of this compound and Analogs against Intracellular L. donovani Amastigotes
| Compound | L. donovani Strain | IC50 (µM) | Reference |
| This compound | MHOM/IN/80/DD8 | 2.46 | [5] |
| This compound | MHOM/ET/67/HU3 | 1.62 ± 1.07 | [5] |
| This compound | MHOM/SD/62/1SCL2D | 0.15 | [5] |
| Analog 1 | L. infantum | 0.047 | [2] |
| Analog 2 | L. infantum | 0.038 | [2] |
| Analog 3 | L. infantum | 0.029 | [2] |
Table 2: Cytotoxicity of this compound and Analogs against Mammalian Cell Lines
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | PMM | >38 | >15.4 (for DD8 strain) | [6] |
| This compound | MRC5 | >38 | >15.4 (for DD8 strain) | [6] |
| Analog 1 | PMM | >38 | >808 | [2] |
| Analog 2 | PMM | >38 | >1000 | [2] |
| Analog 3 | PMM | >38 | >1310 | [2] |
PMM: Primary Mouse Macrophages MRC5: Human lung fibroblast cell line
Experimental Protocols
Intracellular Leishmania donovani Amastigote Assay in THP-1 Macrophages
This assay is considered the gold standard for in vitro screening of anti-leishmanial compounds as it evaluates the efficacy against the clinically relevant intracellular amastigote stage of the parasite.
Materials:
-
Leishmania donovani promastigotes (e.g., MHOM/IN/80/DD8)
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compounds (this compound analogs) and control drugs (e.g., Amphotericin B, Miltefosine)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt
-
Fluorescence plate reader
Protocol:
-
THP-1 Cell Differentiation:
-
Seed THP-1 monocytes at a density of 1 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator until cells become adherent and macrophage-like.
-
After incubation, aspirate the PMA-containing medium and wash the adherent macrophages gently with pre-warmed RPMI-1640.
-
-
Infection with Leishmania donovani Promastigotes:
-
Culture L. donovani promastigotes in M199 medium to stationary phase to enrich for infective metacyclic forms.
-
Infect the differentiated THP-1 macrophages with stationary phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate parasite-cell contact.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
After 24 hours, wash the wells gently with pre-warmed RPMI-1640 to remove any non-internalized promastigotes.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs and control drugs in complete RPMI-1640. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.
-
Add the diluted compounds to the wells containing infected macrophages. Include vehicle-treated wells as a negative control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Quantification of Intracellular Amastigotes (Resazurin-based Viability Assay):
-
After the 72-hour incubation, carefully remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of resazurin solution (0.15 mg/mL in DPBS) to each well.
-
Incubate for 4-6 hours at 37°C.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
The fluorescence intensity is proportional to the number of viable amastigotes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits parasite growth by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay in THP-1 Macrophages
This assay is performed in parallel to the efficacy assay to determine the selectivity of the this compound analogs.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
PMA
-
Test compounds (this compound analogs) and a positive control for cytotoxicity (e.g., digitonin)
-
96-well clear-bottom black plates
-
Resazurin sodium salt
-
Fluorescence plate reader
Protocol:
-
THP-1 Cell Differentiation:
-
Follow the same procedure as described in the intracellular amastigote assay (Protocol 1, step 1).
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs and control compound in complete RPMI-1640.
-
Add the diluted compounds to the wells containing differentiated, uninfected THP-1 macrophages.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Quantification of Cell Viability (Resazurin Assay):
-
Follow the same procedure as described for the quantification of intracellular amastigotes (Protocol 1, step 4).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control.
-
Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of cytotoxicity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.
-
Visualizations
Caption: Workflow for screening this compound analogs.
Caption: Signaling pathway of this compound analogs.
References
- 1. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 5. This compound | DNDi [dndi.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating DNDI-6148 Resistance in Leishmania using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known mechanism of action for the antileishmanial preclinical candidate DNDI-6148, the role of its target in conferring resistance as validated by CRISPR-Cas9, and detailed protocols for leveraging CRISPR-Cas9 to investigate potential resistance mechanisms in Leishmania species. While the clinical development of this compound has been deprioritized due to preclinical toxicity signals, the methodologies described herein are broadly applicable for studying drug resistance in Leishmania.[1][2]
Introduction to this compound and its Mechanism of Action
This compound is a novel benzoxaborole compound that has demonstrated potent in vitro and in vivo activity against visceral leishmaniasis (VL), caused by Leishmania donovani and Leishmania infantum.[3][4] Early studies showed impressive efficacy, with over a 98% reduction in parasite burden in vivo.[3][5] The primary mechanism of action of this compound is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease that has not been previously exploited as a drug target in this parasite.[3][5]
CRISPR-Cas9 gene editing has been instrumental in validating CPSF3 as the target of this compound. By introducing a specific point mutation (Asn219His) into the CPSF3 gene, researchers were able to generate a Leishmania line that exhibited a consistent threefold decrease in sensitivity to this compound, confirming the critical role of this enzyme in the drug's efficacy.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to this compound efficacy and resistance.
Table 1: In Vivo Efficacy of this compound
| Compound | Efficacy Metric | Result | Species Context |
| This compound | Reduction in parasite burden | >98% | In vivo models of VL |
Source: Mowbray, C. E., et al. (2021).[3][5]
Table 2: CRISPR-Cas9 Induced Resistance to this compound
| Gene Target | Genetic Modification | Resulting Phenotype | Leishmania Species |
| CPSF3 | Asn219His point mutation | 3-fold decrease in sensitivity (resistance) to this compound | L. donovani |
Source: Mowbray, C. E., et al. (2021).[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action and Resistance Pathway
The following diagram illustrates the established mechanism of action of this compound and the identified resistance mechanism. This compound inhibits the endonuclease activity of CPSF3, which is essential for parasite survival. A point mutation in the CPSF3 gene can reduce the binding affinity of the drug, leading to resistance.
Caption: Mechanism of this compound action and resistance.
Experimental Workflow: Genome-Wide CRISPR-Cas9 Screen
This diagram outlines the workflow for a genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to this compound in Leishmania. This powerful technique can uncover novel resistance mechanisms beyond the primary drug target.[6][7][8]
Caption: Workflow for a CRISPR-Cas9 resistance screen.
Experimental Protocols
The following protocols are adapted from established methodologies for CRISPR-Cas9 gene editing in Leishmania.[9][10][11][12]
Protocol 1: Site-Directed Mutagenesis of CPSF3 to Validate Resistance
This protocol describes how to introduce the Asn219His point mutation into the endogenous CPSF3 locus in Cas9-expressing Leishmania.
1.1. Design of sgRNA and Donor DNA:
- sgRNA Design: Design a single guide RNA (sgRNA) that targets a region as close as possible to the Asn219 codon in the CPSF3 gene. Use a tool like EuPaGDT to ensure specificity and minimize off-target effects. The sgRNA should be cloned into a Leishmania expression vector (e.g., pLdCN).[9]
- Donor DNA Design: Synthesize a single-stranded oligonucleotide donor (e.g., 100-120 nt) containing the desired Asn219His mutation (AAT to CAT). This donor should have 40-50 nt homology arms flanking the mutation site to promote homology-directed repair (HDR).
1.2. Parasite Culture:
- Culture a Leishmania donovani cell line stably expressing Cas9 nuclease in M199 medium supplemented with 10% fetal bovine serum and the appropriate selection antibiotic (e.g., Hygromycin B).
1.3. Transfection:
- Prepare ~1x108 promastigotes in their logarithmic growth phase.
- Wash the cells twice with a sterile electroporation buffer (e.g., Tb-BSF buffer).
- Resuspend the parasite pellet in 100 µL of electroporation buffer.
- Add 10 µg of the sgRNA expression plasmid and 10 µg of the single-stranded donor DNA to the cell suspension.
- Transfer the mixture to a 2 mm gap electroporation cuvette.
- Electroporate using a suitable device (e.g., Amaxa Nucleofector or Bio-Rad Gene Pulser) with a program optimized for Leishmania.
1.4. Selection and Cloning:
- After electroporation, transfer the cells to 10 mL of fresh M199 medium and allow them to recover for 18-24 hours.
- Since this is a subtle mutation without a drug-selectable marker, selection will be phenotypic. Add this compound to the culture at a concentration 2-3 times the EC50 of the wild-type parent line.
- Culture the parasites until a resistant population emerges.
- Isolate single clones by limiting dilution or plating on semi-solid agar.
1.5. Verification:
- Extract genomic DNA from the resistant clones.
- PCR amplify the targeted region of the CPSF3 gene.
- Sequence the PCR product (Sanger sequencing) to confirm the presence of the Asn219His mutation.
- Perform a dose-response assay to quantify the shift in EC50 for this compound compared to the wild-type line.
Protocol 2: Genome-Wide CRISPR-Cas9 Screen for this compound Resistance
This protocol outlines a high-throughput screen to identify all genes potentially involved in this compound resistance.
2.1. Library Transfection:
- Obtain or generate a genome-wide sgRNA library targeting all annotated genes in the Leishmania genome (e.g., the L. infantum library with ~50,000 sgRNAs).[6][8]
- Transfect the pooled sgRNA library into a Cas9-expressing L. infantum cell line using the electroporation method described in Protocol 1.3. A larger-scale transfection is required to ensure sufficient coverage of the library.
2.2. Drug Selection:
- After a 24-hour recovery period, split the transfected culture into two large populations:
- Control Population: Culture without any drug pressure.
- Treatment Population: Culture with a strong selective pressure of this compound (e.g., 5-10x the EC50).
- Maintain the cultures, passaging them as needed, for several weeks to allow for the enrichment of resistant genotypes. The growth rate of the treated population should eventually recover to a rate similar to the untreated control.
2.3. Sample Preparation and Sequencing:
- Harvest a large number of cells (~5x108) from both the control and this compound-treated populations.
- Extract genomic DNA from both samples.
- Use a two-step PCR protocol to first amplify the integrated sgRNA sequences from the genomic DNA and then add Illumina sequencing adapters and barcodes.
- Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to determine the relative abundance of each sgRNA.
2.4. Data Analysis:
- Align the sequencing reads to the original sgRNA library to get read counts for each sgRNA.
- Use bioinformatics tools (e.g., MAGeCK) to compare the sgRNA abundance between the this compound-treated and control populations.
- Calculate an enrichment score (e.g., log2 fold change) for each gene. Genes with significantly enriched sgRNAs in the treated population are considered potential resistance hits.
2.5. Hit Validation:
- For the top 5-10 candidate genes identified, validate their role in resistance individually.
- For each gene, design 2-3 new sgRNAs and generate individual knockout lines using the methods described in Protocol 1 (often using a drug resistance cassette as the donor DNA for easier selection).
- Confirm gene disruption via PCR or Southern blot.
- Perform dose-response assays on the validated knockout lines to confirm their resistance to this compound.
References
- 1. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]
- 2. This compound | DNDi [dndi.org]
- 3. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 6. journals.asm.org [journals.asm.org]
- 7. CRISPR-Cas9 high-throughput screening to study drug resistance in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 high-throughput screening to study drug resistance in Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LeishGEdit: A Method for Rapid Gene Knockout and Tagging Using CRISPR-Cas9 | Springer Nature Experiments [experiments.springernature.com]
- 11. Application of CRISPR/Cas9-Mediated Genome Editing in Leishmania | Springer Nature Experiments [experiments.springernature.com]
- 12. CRISPR-Cas9-Mediated Genome Editing in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNDI-6148 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNDI-6148 is a novel benzoxaborole compound identified as a preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][2] Visceral leishmaniasis, a parasitic disease transmitted by sand flies, is fatal if left untreated and current therapies have significant limitations.[2][3] this compound has demonstrated potent in vitro and in vivo activity against Leishmania donovani and Leishmania infantum, the causative agents of VL.[4] These application notes provide detailed protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify new anti-leishmanial agents.
The primary mechanism of action of this compound is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, an essential enzyme for parasite mRNA processing.[1][2] This specific mode of action makes this compound an excellent tool for both phenotypic and target-based drug discovery campaigns.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the key quantitative data regarding the anti-leishmanial activity of this compound.
| Assay Type | Parasite Species | Cell Type | EC50 (µM) | Reference |
| Intracellular Amastigote | L. infantum | Primary Mouse Macrophages | 0.23 | [3] |
| Intracellular Amastigote | L. donovani | - | 0.44 | [3] |
| Axenic Amastigote | L. infantum | - | 1.44 ± 0.30 | [5] |
Table 1: In Vitro Activity of this compound against Leishmania spp.
| Animal Model | Parasite Species | Dose (mg/kg) | Route | Efficacy | Reference |
| Hamster | L. infantum | 50 | Oral (QD) | >98% reduction in parasite burden | [1][3] |
| Hamster | L. infantum | 100 | Oral (QD) | >98% reduction in parasite burden | [3] |
| Mouse | L. donovani | 25 | Oral | Efficacious | [4] |
| Mouse | L. donovani | 50 | Oral | Efficacious | [4] |
Table 2: In Vivo Efficacy of this compound in Leishmaniasis Models.
Signaling Pathway and Mechanism of Action
This compound targets a critical step in parasite gene expression. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits the CPSF3 endonuclease, blocking mRNA processing and leading to parasite death.
Experimental Protocols
The following protocols describe high-throughput screening assays where this compound can be used as a positive control for anti-leishmanial activity.
Protocol 1: High-Content Imaging Assay for Intracellular L. donovani Amastigotes
This assay quantifies the viability of the clinically relevant intracellular amastigote stage of the parasite within a host macrophage.
1. Materials:
- Human monocytic cell line (e.g., THP-1)
- Leishmania donovani promastigotes
- RPMI-1640 medium with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA)
- This compound (positive control)
- Amphotericin B (alternative positive control)
- DMSO (negative control)
- 384-well clear-bottom imaging plates
- DNA stains (e.g., DAPI or Draq5)
- High-content imaging system
2. Macrophage Differentiation:
- Seed THP-1 cells into 384-well plates at a density of 2 x 10^4 cells/well in RPMI-1640 medium.
- Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophages.
- Incubate for 48-72 hours at 37°C in 5% CO2.
3. Parasite Infection:
- Culture L. donovani promastigotes to stationary phase.
- After macrophage differentiation, wash the cells to remove PMA.
- Add stationary phase promastigotes to the macrophages at a multiplicity of infection (MOI) of 15:1 (parasite:macrophage).[6][7]
- Incubate for 4 hours at 37°C to allow for phagocytosis.
- Wash plates 2-3 times with fresh medium to remove non-internalized promastigotes.
4. Compound Addition:
- Prepare serial dilutions of test compounds and controls (this compound, Amphotericin B) in DMSO.
- Using a liquid handler, add compounds to the assay plates. The final DMSO concentration should not exceed 0.5%.
- Include wells with DMSO only as a negative control.
5. Incubation and Staining:
- Incubate plates for 72 hours at 37°C in 5% CO2.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize with 0.1% Triton X-100.
- Stain the nuclei of both host cells and intracellular amastigotes with a DNA stain.[3]
6. Image Acquisition and Analysis:
- Acquire images using an automated confocal microscope or high-content imager.
- Use a custom image analysis algorithm to quantify:
- Number of host cells (for cytotoxicity assessment).
- Percentage of infected macrophages (infection rate).
- Number of amastigotes per macrophage.
- Calculate the 50% effective concentration (EC50) for each compound.
Protocol 2: Resazurin-Based Viability Assay for L. donovani Promastigotes
This is a simpler, more rapid assay suitable for primary screening, targeting the insect stage of the parasite.
1. Materials:
- Leishmania donovani promastigotes
- M199 medium with 10% FBS
- This compound (positive control)
- Miltefosine (alternative positive control)
- DMSO (negative control)
- 384-well opaque-walled plates
- Resazurin (B115843) sodium salt solution (sterile)
- Plate reader with fluorescence capabilities
2. Assay Procedure:
- Culture L. donovani promastigotes to the mid-logarithmic growth phase.
- Dispense 50 µL of the parasite suspension into each well of a 384-well plate to a final density of 5 x 10^5 parasites/mL.[3]
- Add test compounds and controls (this compound, Miltefosine) at desired concentrations. Ensure the final DMSO concentration is below 0.5%.
- Incubate the plates for 68-72 hours at 27°C.[3]
- Add 5 µL of sterile resazurin solution (0.15 mg/mL) to each well.
- Incubate for an additional 4 hours at 27°C, protected from light.[3]
3. Data Analysis:
- Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).
- Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
- Determine the EC50 value for active compounds.
Experimental and Logical Workflows
The diagrams below outline the workflows for a typical phenotypic screening campaign and a conceptual target-based assay for CPSF3 inhibitors.
Caption: A typical workflow for identifying new anti-leishmanial compounds using phenotypic screens.
Caption: A conceptual workflow for a target-based screen to identify inhibitors of Leishmania CPSF3.
References
- 1. An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. A real-time fluorescence assay for CPSF73, the nuclease for pre-mRNA 3′-end processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of DNDI-6148 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNDI-6148 is a promising novel oral drug candidate from the benzoxaborole class for the treatment of visceral and cutaneous leishmaniasis, a neglected tropical disease.[1][2][3] To support its clinical development and for pharmacokinetic (PK) studies, a robust and validated analytical method for the accurate quantification of this compound in biological matrices is essential. This document provides detailed application notes and protocols for a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma.[1][4][5]
Principle of the Method
The method utilizes reversed-phase UPLC for the separation of this compound from plasma components, followed by tandem mass spectrometry for sensitive and selective detection and quantification. A stable isotopically-labeled internal standard (SIL-IS) is used to compensate for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated UPLC-MS/MS method for the analysis of this compound in human K2EDTA plasma.[1][5]
| Parameter | Value |
| Linear Concentration Range | 5.00 - 2000 ng/mL |
| Intra-run Precision (CV%) | ≤ 15% |
| Inter-run Precision (CV%) | ≤ 15% |
| Intra-run Accuracy | Within 15% of nominal values |
| Inter-run Accuracy | Within 15% of nominal values |
| Total Recovery | 73.5% - 81.3% |
| Internal Standard | Stable isotopically-labeled this compound |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotopically-labeled this compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human K2EDTA plasma (blank)
Equipment
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
Autosampler vials
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in a suitable organic solvent (e.g., methanol).
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of water and organic solvent to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of blank plasma to the tubes for calibration standards and QCs. Add 50 µL of the study sample to the respective tubes.
-
Spike the calibration standards and QCs with the appropriate working standard solutions of this compound.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to all tubes to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve separation of the analyte and internal standard from endogenous plasma components.
-
Flow Rate: A typical flow rate for UPLC is 0.4-0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
Method Validation
The analytical method was fully validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] The validation included assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions.[1][5]
Visualizations
Below are diagrams illustrating the experimental workflow for plasma sample analysis and the mechanism of action of this compound.
Conclusion
The described UPLC-MS/MS method is a reliable and robust analytical procedure for the quantitative determination of this compound in human plasma.[1][4] This method is suitable for supporting preclinical and clinical pharmacokinetic studies of this promising new antileishmanial drug candidate. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working with this compound.
References
- 1. Development and validation of ultra-performance liquid chromatography tandem mass spectrometry methods for the quantitative analysis of the antiparasitic drug this compound in human plasma and various mouse biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 3. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of ultra-performance liquid chromatography tandem mass spectrometry methods for the quantitative analysis of the antiparasitic drug this compound in human plasma and various mouse biomatrices | DNDi [dndi.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
DNDI-6148: A Tool for Interrogating mRNA Processing in Kinetoplastids
Application Note & Protocols
Introduction
DNDI-6148 is a benzoxaborole compound identified as a potent preclinical candidate for the treatment of visceral leishmaniasis.[1][2] Its mechanism of action involves the specific inhibition of the cleavage and polyadenylation specificity factor 3 (CPSF3), a key endonuclease in the mRNA processing machinery of kinetoplastid parasites.[1][3] This unique mode of action makes this compound a valuable chemical probe for researchers, scientists, and drug development professionals studying the essential post-transcriptional processes in these organisms.
Kinetoplastids, including Leishmania and Trypanosoma species, possess a distinct mechanism of gene expression where genes are transcribed into long polycistronic precursor mRNAs.[4] These precursors must undergo extensive processing, including trans-splicing and polyadenylation, to generate mature, translatable monocistronic mRNAs.[3][4] this compound's targeted inhibition of CPSF3 disrupts this critical pathway, leading to parasite death.[1][5] This document provides detailed application notes and protocols for utilizing this compound as a research tool to study mRNA processing in kinetoplastids.
Data Presentation
In Vitro Efficacy and Cytotoxicity
The following table summarizes the in vitro activity of this compound against Leishmania infantum and its selectivity over mammalian cells.
| Assay Type | Cell Line / Parasite Stage | Parameter | Value | Reference |
| Efficacy | L. infantum (Axenic Amastigotes) | EC50 | 0.4 µM | [3] |
| Efficacy | L. infantum (Intracellular Amastigotes) | EC50 | 0.5 µM | [3] |
| Efficacy | L. infantum (Promastigotes with Cosmid Library) | EC50 | 1.44 ± 0.30 µM | [6] |
| Cytotoxicity | Primary Mouse Macrophages (PMM) | CC50 | >25 µM | [3] |
| Cytotoxicity | MRC-5 (Human Lung Fibroblast) | CC50 | >25 µM | [3] |
In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis
This compound has demonstrated significant efficacy in reducing parasite burden in a hamster model of visceral leishmaniasis.[2][3]
| Animal Model | Parasite Strain | Treatment | Dosing Regimen | % Inhibition of Parasite Burden | Reference |
| Golden Hamster | L. infantum | This compound | 50 mg/kg, QD (oral) for 5 days | >98% | [1][3] |
| Golden Hamster | L. donovani | This compound | 50 mg/kg, QD (oral) for 5 days | >98% | [3] |
QD: once daily
Mechanism of Action: Targeting mRNA Processing
This compound acts by inhibiting the CPSF3 endonuclease, an essential enzyme for the 3'-end processing of pre-mRNA in kinetoplastids. This inhibition disrupts the maturation of mRNA, leading to a cascade of events that culminates in parasite death.
Caption: Mechanism of action of this compound in kinetoplastids.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Kinetoplastid Growth (EC50 Determination)
This protocol details the methodology for determining the half-maximal effective concentration (EC50) of this compound against axenic amastigotes.
Materials:
-
Leishmania species of interest (e.g., L. infantum)
-
Amastigote culture medium (e.g., MAA/20)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Resazurin solution (e.g., AlamarBlue)
-
Plate reader (fluorometer/spectrophotometer)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes and differentiate them into axenic amastigotes following standard laboratory protocols. Maintain amastigotes in appropriate culture medium at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells. Include a vehicle control (DMSO only) and a no-drug control.
-
Assay Plate Preparation: Seed the 96-well plates with axenic amastigotes at a density of 2 x 105 parasites per well in 100 µL of medium.
-
Compound Addition: Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 24 hours.
-
Data Acquisition: Measure fluorescence (Ex/Em: 530/590 nm) or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of mRNA Processing Inhibition
This protocol provides a workflow to assess the impact of this compound on pre-mRNA processing using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Log-phase Leishmania or Trypanosoma culture
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers designed to specifically amplify:
-
A region of a polycistronic pre-mRNA transcript (spanning two adjacent genes).
-
The corresponding mature monocistronic mRNA of a downstream gene.
-
A housekeeping gene for normalization (e.g., GAPDH).
-
-
qPCR instrument
Procedure:
-
Treatment: Treat log-phase kinetoplastid cultures with this compound at a concentration of 1x and 5x the EC50 value for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.
-
RNA Extraction: Harvest the parasites and extract total RNA using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the designed primers. Set up reactions for each target (pre-mRNA, mature mRNA, housekeeping gene) for all treatment conditions and controls.
-
Data Analysis:
-
Calculate the relative quantification of each target transcript using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the levels of pre-mRNA and mature mRNA in this compound-treated samples to the vehicle control. An effective inhibition of CPSF3 should result in an accumulation of pre-mRNA transcripts and a reduction in mature mRNA transcripts.
-
Caption: Experimental workflow for qRT-PCR analysis.
Conclusion
This compound is a specific and potent inhibitor of the kinetoplastid CPSF3 endonuclease. This property makes it an excellent pharmacological tool for dissecting the mechanisms of mRNA processing in these evolutionarily divergent pathogens. The protocols and data presented here provide a framework for researchers to utilize this compound to further explore the biology of kinetoplastids and to aid in the discovery of new therapeutic strategies.
References
- 1. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 2. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DNDI-6148 solubility and stability issues in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling DNDI-6148, focusing on its known solubility and stability characteristics in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties and solubility of this compound?
A1: this compound is a benzoxaborole derivative developed as a preclinical candidate for visceral leishmaniasis.[1][2][3] Its thermodynamic solubility in physiologically relevant media is considered low to moderate.[1] For development, an arginine monohydrate salt form was selected, and clinical trials have utilized an oral suspension, indicating that aqueous solubility is a key consideration for this compound.[4][5]
Q2: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer for in vitro assays. What is the likely cause?
A2: This is a common issue for compounds with low aqueous solubility.[6][7] If you are using a high-concentration stock solution in an organic solvent like DMSO, diluting it into an aqueous medium drastically increases the solvent polarity. This can cause the compound's concentration to exceed its solubility limit in the final aqueous environment, leading to precipitation.[7] It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.1%) and is well tolerated by the cells in your assay.[7]
Q3: What formulation strategies have been successfully used for this compound in preclinical and clinical studies?
A3: Published studies indicate two primary formulation approaches for this compound:
-
Intravenous (IV) Formulation: For pharmacokinetic studies, an IV formulation was prepared using 2% ethanol (B145695) as a co-solvent and 1.0 molar equivalent of sodium hydroxide (B78521) (NaOH), with the final solution adjusted to pH 7.[1] This suggests that pH adjustment and the use of co-solvents can improve solubility.
-
Oral Suspension: For oral administration in clinical trials, this compound was formulated as a powder to be suspended in ORA-Sweet®, a standard oral syrup vehicle.[5][8] The suspension was prepared extemporaneously, no more than 24 hours before dosing.[4][5]
Q4: Is this compound stable in aqueous solutions?
A4: While specific data on the long-term stability of this compound in simple aqueous buffers is limited in the provided search results, its metabolic stability in liver microsomes and hepatocytes is reported to be excellent.[1] However, the clinical protocol of preparing the oral suspension a maximum of 24 hours prior to administration suggests that the physical stability of the suspension (i.e., preventing settling or particle aggregation) and potentially the chemical stability in that specific vehicle are considerations for short-term use.[4][5] Researchers should evaluate the stability of their specific formulations over the time course of their experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound solubility and formulation.
Table 1: Thermodynamic Solubility of this compound
| Medium | Solubility (μg/mL) |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 5.4 µg/mL |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 6.3 µg/mL |
| Data sourced from WuXi AppTec as cited in the Journal of Medicinal Chemistry.[1] |
Table 2: Reported Formulations for this compound
| Administration Route | Vehicle/Excipients | Notes |
| Intravenous (p.o. leg) | 2% Ethanol, 1.0 mol equiv NaOH, Dextrose (5% solution) | pH adjusted to 7.[1] |
| Oral (Clinical) | ORA-Sweet® vehicle | Prepared as a suspension from powder no more than 24h before use.[4][5] |
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer.
| Potential Cause | Recommended Solution |
| Low Intrinsic Aqueous Solubility | This compound has low to moderate aqueous solubility.[1] Direct dissolution in aqueous buffers is not recommended. Prepare a concentrated stock solution in an organic solvent first (e.g., DMSO).[7] |
| Incorrect pH | The compound's solubility may be pH-dependent, as suggested by the use of NaOH in an IV formulation.[1] For acidic compounds, solubility increases at higher pH; for basic compounds, it increases at lower pH.[7] Experiment with buffered solutions at different pH values. |
| Precipitation on Dilution | The concentration in the final aqueous solution exceeds the solubility limit. See the workflow diagram below for a systematic approach. Lower the final concentration or explore the use of solubilizing excipients. |
Issue: My this compound working solution is cloudy or has formed a precipitate over time.
| Potential Cause | Recommended Solution |
| Thermodynamic Instability | The solution may be supersaturated. This can occur if a "solvent-shift" method was used for preparation.[6] Try lowering the final concentration. |
| Physical Instability (Suspension) | If you have prepared a suspension, particles may be settling or aggregating. Ensure uniform suspension through gentle agitation before each use. The use of suspending agents may be necessary for longer-term stability. |
| Chemical Degradation | While this compound has good metabolic stability, its stability in your specific buffer over time is unknown.[1] It is recommended to prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[7] |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Experimental workflow for preparing a this compound working solution.
Caption: Simplified mode of action for this compound in Leishmania.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Use
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Based on the molecular weight of the this compound salt form you have, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and add it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain. If the compound has not fully dissolved, brief sonication (5-10 minutes) or gentle warming (to 37°C) can be applied.[7]
-
Once fully dissolved, dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Method for Thermodynamic Solubility Assessment
Objective: To determine the thermodynamic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4, FaSSIF, FeSSIF)
-
HPLC-grade solvent for analysis (e.g., Acetonitrile, Methanol)
-
Shaker or rotator set to a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC system with a suitable column and detector for quantification
Methodology:
-
Add an excess amount of this compound powder to a known volume of the selected aqueous buffer in a sealed vial. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours.[6] This ensures the solution reaches thermodynamic equilibrium.
-
After equilibration, centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate HPLC-grade solvent to a concentration within the quantifiable range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.
-
Calculate the original concentration in the supernatant to determine the thermodynamic solubility in µg/mL or mM.
Protocol 3: Preparation of an Oral Suspension for In Vivo Studies
Objective: To prepare a homogenous suspension of this compound for oral gavage, based on methods used in clinical development.[4][5]
Materials:
-
This compound powder (micronized, if available, to improve suspension)
-
Oral suspension vehicle (e.g., ORA-Sweet®, or a custom vehicle containing 0.5% w/v carboxymethyl cellulose (B213188) and 0.1% w/v Polysorbate 80 in water)
-
Mortar and pestle (optional, for wetting the powder)
-
Graduated cylinder or volumetric flask
-
Stir plate and magnetic stir bar
Methodology:
-
Calculate the required amount of this compound and vehicle to achieve the target concentration for dosing (e.g., mg/mL).
-
If the powder is difficult to wet, place the weighed this compound into a mortar. Add a small volume of the vehicle and levigate with the pestle to form a smooth, uniform paste. This prevents clumping.
-
Slowly add the remaining vehicle to the paste while stirring continuously. Alternatively, if not using a mortar, add the powder to a beaker containing the vehicle while stirring with a magnetic stir bar.
-
Continue to stir the suspension for a defined period (e.g., 15-30 minutes) to ensure homogeneity.
-
Store the suspension in a sealed, light-protected container. As per clinical protocols, it is recommended to prepare this suspension fresh and use it within 24 hours.[4][5]
-
Crucially: Vigorously shake or stir the suspension immediately before each animal is dosed to ensure uniform particle distribution and accurate dosing.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 3. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dndi.org [dndi.org]
- 5. dndi.org [dndi.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Safety, tolerability and pharmacokinetics of this compound, a novel agent for leishmaniasis: A randomized, controlled, single ascending dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up synthesis of DNDI-6148
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of DNDI-6148.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a convergent process that involves the coupling of two key intermediates: 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridine-2-yl)1H-1,2,3-triazole-4-carboxylic acid.[1] The final step typically involves the formation of a crystalline arginine monohydrate adduct of the active substance.[1]
Q2: What are the primary challenges in the scale-up synthesis of this compound?
A2: The main bottleneck in the large-scale production of this compound has been the synthesis of the key intermediate, 6-amino-1-hydroxy-2,1-benzoxaborolane.[1][2][3] The original synthetic route involved a nitration step that proved difficult and expensive to scale up due to issues with process safety, solubility, and the stability of the starting material in the nitration medium.[1]
Q3: Have alternative, more scalable synthetic routes been developed for 6-amino-1-hydroxy-2,1-benzoxaborolane?
A3: Yes, newer, more practical, and cost-effective "nitration-free" routes have been developed to bypass the problematic nitration step.[3][4][5] These routes utilize inexpensive and readily available starting materials.[3][6] Two promising approaches start from either 4-tolunitrile or 2-methyl-5-nitroaniline (B49896).[3][4][5]
Q4: What are the advantages of the newer synthetic routes?
A4: The primary advantages of the alternative routes are improved scalability, safety, and cost-effectiveness.[1][6] They avoid the hazardous nitration reaction and utilize more readily available starting materials.[3][4] For instance, the route starting from 2-methyl-5-nitroaniline is considered more practical and scalable due to its mild operating conditions and easier product isolation.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its key intermediates.
Issue 1: Low Yield or Purity in the Synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Conditions in Legacy Nitration Route | Transition to a "nitration-free" synthetic pathway starting from 4-tolunitrile or 2-methyl-5-nitroaniline. | Improved yield, purity, and process safety. |
| Inefficient Reduction of the Nitro Group | For legacy routes, consider replacing the Clemmensen-type reduction with a Pd-C catalyzed hydrogenation. For newer routes, ensure optimal catalyst loading and hydrogen pressure. | More controlled and efficient reduction, minimizing byproducts. |
| Poor Quality Starting Materials | Verify the purity of starting materials (e.g., 4-tolunitrile, 2-methyl-5-nitroaniline) by analytical methods (NMR, GC-MS) before use. | Consistent reaction performance and higher purity of the final product. |
| Difficult Product Isolation | The synthetic route starting from 2-methyl-5-nitroaniline is noted for its facile isolation process.[3][4] If using this route, ensure pH and solvent conditions are optimized for crystallization. | Improved recovery and purity of the desired intermediate. |
Issue 2: Safety Concerns During Scale-Up
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Use of Hazardous Reagents in Nitration Step | Adopt one of the established "nitration-free" synthetic routes to eliminate the use of potent nitrating agents. | A significantly safer process, avoiding highly exothermic and potentially uncontrollable reactions. |
| Use of Hydrogen Gas in Reduction Step | While Pd-C catalyzed hydrogenation is an improvement over older methods, the use of hydrogen gas can be a safety concern at scale.[1] Consider implementing continuous flow hydrogenation to minimize the volume of hydrogen used at any given time. | Enhanced safety by reducing the risk associated with handling large quantities of flammable gas. |
Quantitative Data Summary
The following table summarizes the overall yields of the newer, optimized synthetic routes for 6-amino-1-hydroxy-2,1-benzoxaborolane.
| Starting Material | Number of Steps | Overall Yield | Key Features |
| 4-tolunitrile | 5 | 40% | Involves a Hofmann rearrangement.[3][4] |
| 2-methyl-5-nitroaniline | Not specified | 46% | Features borylation of aniline (B41778) and continuous flow hydrogenation.[3][4][5] Considered more practical and scalable.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane from 2-methyl-5-nitroaniline (Conceptual Outline)
This protocol is a conceptual outline based on published descriptions of a more scalable and practical synthetic route.[3][4][5]
-
Borylation of Aniline: React 2-methyl-5-nitroaniline with a suitable boron source under appropriate conditions to introduce the boronic acid functionality.
-
Cyclization: Induce ring closure to form the benzoxaborole core. This may involve an intramolecular reaction triggered by a specific reagent or change in conditions.
-
Nitro Group Reduction: Perform the reduction of the nitro group to an amine. A continuous flow hydrogenation using a palladium on carbon (Pd-C) catalyst is a recommended safe and efficient method.
-
Purification: Isolate and purify the final product, 6-amino-1-hydroxy-2,1-benzoxaborolane, through crystallization or chromatography.
Protocol 2: Amide Coupling to form this compound
This protocol outlines the final coupling step to synthesize the this compound free acid.[1]
-
Reactant Preparation: Dissolve 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridine-2-yl)1H-1,2,3-triazole-4-carboxylic acid in a suitable aprotic solvent (e.g., DMF, DCM).
-
Coupling Agent Addition: Add a peptide coupling agent (e.g., HATU, HOBt/EDCI) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product by crystallization or column chromatography to yield the this compound free acid.
-
Arginine Salt Formation: Convert the free acid to the crystalline arginine monohydrate adduct by reacting it with (S)-arginine in a suitable solvent system.[1]
Visualizations
Caption: Convergent synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of this compound | DNDi [dndi.org]
- 3. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound for Visceral Leishmaniasis | Medicines for All Institute [medicines4all.vcu.edu]
DNDI-6148 off-target effects in mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of DNDI-6148 in mammalian cells. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The principal mechanism of action for this compound is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[1][2][3] This enzyme is crucial for parasite mRNA processing, and its inhibition leads to parasite death. Strong evidence suggests that CPSF3 is the primary molecular target in Leishmania.[4]
Q2: Are there documented off-target effects of this compound in mammalian cells?
A2: Publicly available research has not detailed specific molecular off-target effects of this compound in mammalian cells. However, preclinical studies revealed reproductive toxicity signals.[5][6] This finding led to the deprioritization of its clinical development for leishmaniasis and a pause in its development for Chagas disease.[6][7] The underlying mechanism of this reproductive toxicity has not been fully elucidated in the available literature.[6]
Q3: What is the general safety and toxicity profile of this compound from preclinical and early clinical studies?
A3: this compound has demonstrated an acceptable safety profile in both preclinical studies and a Phase I clinical trial in healthy human volunteers.[1][2][8] Key findings include:
-
General Safety: No major safety concerns were identified regarding its effects on respiratory and central nervous system functions in rats.[9]
-
Cardiotoxicity: this compound showed no significant inhibition of the hERG potassium channel in vitro, suggesting a low risk for QT prolongation.[9]
-
Genotoxicity: Standard in vitro and in vivo assays indicated no genotoxic or clastogenic potential.[9]
-
Clinical Safety: In a single ascending dose study with healthy participants, adverse events were mild to moderate and resolved by the end of the study.[8][10] No serious adverse events were reported.[8][10]
Q4: What is known about the metabolism of this compound?
A4: In a first-in-human study, trace amounts of three metabolites were detected in plasma.[8][10] These metabolites are formed through oxidation, deboronation, and dehydrogenation of the parent compound.[8][10] All human metabolites identified in vitro were also observed in the toxicology species (rat and monkey).[9]
Troubleshooting Guides
Issue: I am observing unexpected cytotoxicity or phenotypic changes in my mammalian cell line after treatment with this compound.
This guide provides a systematic approach to investigate whether your observations are due to a potential off-target effect.
Step 1: Verify Experimental Parameters
-
Compound Integrity: Ensure the purity and integrity of your this compound stock.
-
Concentration Range: Are you using concentrations that are significantly higher than the reported efficacious concentrations against Leishmania? High concentrations are more likely to induce off-target effects.
-
Cell Line Health: Confirm that your mammalian cell line is healthy and free from contamination.
Step 2: Differentiate On-Target vs. Off-Target Effects The primary target of this compound is the Leishmania CPSF3. While mammalian cells have a homologous CPSF complex, the selectivity of this compound for the parasite's enzyme is a key aspect of its design. To investigate if the observed effect is related to the mammalian CPSF, consider the following:
-
Target Engagement Assays: If possible, perform assays to determine if this compound is interacting with the mammalian CPSF complex in your cell line.
-
RNA Processing Analysis: Analyze for global changes in mRNA polyadenylation or processing that might indicate inhibition of the host CPSF.
Step 3: Investigating Potential Off-Target Mechanisms If the effect appears unrelated to the known on-target mechanism, a broader investigation is warranted. The following workflow and diagram outline a potential strategy.
Data Presentation
Table 1: Summary of Preclinical Safety Pharmacology of this compound
| System/Assay | Species/Model | Key Finding |
| Central Nervous System | Rat | No major safety concerns identified up to 25 mg/kg.[9] |
| Respiratory System | Rat | No major safety concerns identified up to 25 mg/kg.[9] |
| Cardiovascular System | In vitro hERG assay | No significant inhibition of the hERG potassium channel (IC50 >30.0 μM).[9] |
| Telemetry in Cynomolgus monkeys | No effect on QTc interval or ECG morphology at oral doses up to 15 mg/kg.[9] | |
| Genetic Toxicology | In vitro and in vivo standard assays | No evidence of genotoxic or clastogenic potential.[9] |
| Reproductive Toxicology | Not Specified | "Pre-clinical reproductive toxicity signals" were detected, leading to the deprioritization of the compound.[5][6] |
Table 2: Summary of Adverse Events in Phase I Single Ascending Dose Study
| Dose Range Administered | Number of Participants | Number of Adverse Events | Severity of Adverse Events | Serious Adverse Events |
| 10 - 380 mg | 64 (including placebo) | 16 | All mild or moderate.[8][10] | None reported.[8][10] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Oral Dose)
| Parameter | Value Range |
| Time to Maximum Concentration (tmax) | 3 - 12 hours |
| Mean Half-life (t1/2) | 12.80 - 25.42 hours |
| Renal Excretion (unchanged) | < 0.2% of dose |
Data from a single ascending dose study in healthy participants.[8][10]
Experimental Protocols
Protocol 1: General Workflow for Investigating Potential Off-Target Effects
This protocol outlines a general approach for researchers who suspect an off-target effect of this compound in their mammalian cell experiments.
References
- 1. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DNDi [dndi.org]
- 6. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]
- 7. This compound Chagas disease | DNDi [dndi.org]
- 8. Safety, tolerability and pharmacokinetics of this compound, a novel agent for leishmaniasis: A randomized, controlled, single ascending dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dndi.org [dndi.org]
- 10. researchgate.net [researchgate.net]
Navigating Preclinical Reproductive Toxicity Signals for DNDI-6148: A Technical Resource
For researchers and drug development professionals, understanding the implications of preclinical toxicity data is crucial for project planning and execution. The development of the leishmaniasis and Chagas disease candidate, DNDI-6148, was deprioritized due to observations of reproductive toxicity in preclinical studies.[1][2][3] This technical support guide provides answers to frequently asked questions regarding the interpretation of these findings, offers illustrative examples of the types of data that may have been generated, and outlines the typical experimental workflows involved.
Frequently Asked Questions (FAQs)
Q1: What does a "preclinical reproductive toxicity signal" for this compound mean?
A1: A "preclinical reproductive toxicity signal" indicates that adverse effects on reproduction or development were observed in animal studies conducted before any human trials in women of childbearing potential. These signals are critical safety findings that can halt or alter the development path of a drug candidate. For this compound, these signals were significant enough to lead to the deprioritization of its development for leishmaniasis and a pause in its development for Chagas disease, as they suggested a potential risk that might require contraceptive use for women of childbearing age.[1][2][3]
Q2: What types of studies are typically conducted to assess reproductive toxicity?
A2: Regulatory agencies generally require a standard set of studies to evaluate developmental and reproductive toxicity (DART). These studies are designed to identify any adverse effects on male and female fertility, as well as on the developing offspring. The typical studies include:
-
Fertility and Early Embryonic Development (FEED): Assesses the effects on mating, fertility, and the early stages of embryonic development.
-
Embryo-fetal Development (EFD): Evaluates the potential for the drug to cause harm to the developing fetus during organogenesis. These studies are typically conducted in two species, a rodent (like rats) and a non-rodent (like rabbits).
-
Pre- and Postnatal Development (PPND): Examines the effects of the drug when administered to the mother from implantation through weaning of the offspring.
Q3: What specific adverse effects might have been observed in the this compound studies?
A3: While the specific findings for this compound are not publicly available, reproductive toxicity signals can encompass a range of adverse effects, including:
-
Maternal Toxicity: Adverse effects on the pregnant animal, such as weight loss or clinical signs of toxicity.
-
Embryo-fetal Lethality: Increased rates of resorption (miscarriage) or stillbirth.
-
Fetal Malformations: Structural abnormalities in the developing fetus (teratogenicity).
-
Altered Fetal Growth: Reduced fetal weight or size.
-
Impaired Fertility: Decreased ability to conceive or produce viable offspring.
Q4: Why was the development of this compound deprioritized instead of proceeding with a warning for women of childbearing potential?
A4: The decision to halt the development of a drug candidate is complex and multifactorial. While some drugs are approved with warnings for use during pregnancy, the risk-benefit assessment for this compound likely did not support this path. Factors that may have influenced this decision include:
-
Severity of the Findings: The nature and severity of the observed reproductive toxicity.
-
Therapeutic Indication: The target patient population for leishmaniasis and Chagas disease often includes women of childbearing age in resource-limited settings where access to and consistent use of contraception may be challenging.
-
Availability of Alternatives: The existence of other drug candidates in the development pipeline with potentially better safety profiles.
Illustrative Data and Protocols
The following sections provide representative examples of the types of data and experimental protocols that are typical for reproductive toxicity studies. These are not the actual data for this compound , but are intended to illustrate the concepts for researchers.
Hypothetical Embryo-fetal Development Study Data for this compound
Table 1: Representative Summary of Embryo-fetal Development Findings in Rats (Illustrative Example)
| Parameter | Vehicle Control | Low Dose (X mg/kg/day) | Mid Dose (Y mg/kg/day) | High Dose (Z mg/kg/day) |
| Maternal Observations | ||||
| No. of Dams | 25 | 25 | 25 | 25 |
| Maternal Mortality | 0 | 0 | 1 | 3 |
| Mean Body Weight Gain (g) | 50 | 48 | 35 | 20 |
| Caesarean Section Observations | ||||
| No. of Corpora Lutea | 14.5 | 14.2 | 14.8 | 14.6 |
| No. of Implantation Sites | 13.8 | 13.5 | 13.9 | 13.2 |
| Post-implantation Loss (%) | 5.2 | 6.1 | 15.8 | 45.5 |
| No. of Live Fetuses | 13.1 | 12.7 | 11.7 | 7.2 |
| Fetal Observations | ||||
| Mean Fetal Body Weight (g) | 3.5 | 3.4 | 3.1 | 2.5 |
| External Malformations (%) | 0.5 | 0.8 | 3.2 | 9.8 |
| Skeletal Malformations (%) | 1.2 | 1.5 | 5.8 | 15.3 |
| Visceral Malformations (%) | 0.8 | 1.1 | 4.5 | 12.1 |
* Statistically significant difference from vehicle control (p < 0.05)
Representative Experimental Protocol: Embryo-fetal Development Toxicity Study
Objective: To assess the potential adverse effects of a test article on maternal health and the development of the embryo and fetus when administered during the period of organogenesis.
Test System:
-
Species: Sprague-Dawley Rat
-
Sex: Time-mated females
-
Number of Animals: 25 per group
Experimental Design:
-
Dose Groups: Four groups: vehicle control, low dose, mid dose, and high dose. Dose levels are determined from preliminary dose-range finding studies.
-
Administration: The test article is administered daily by oral gavage from gestation day 6 to 17.
-
Maternal Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.
-
Terminal Procedures: On gestation day 20, pregnant females undergo Caesarean section. The uterus is examined to determine the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
-
Fetal Examinations: Live fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
Visualizing the Process
The following diagrams illustrate the typical workflow for reproductive toxicity assessment and the decision-making process when adverse signals are detected.
Caption: Typical workflow for reproductive toxicity testing in drug development.
Caption: Decision-making pathway following detection of reproductive toxicity signals.
References
Strategies to mitigate DNDI-6148-induced cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to DNDI-6148-induced cytotoxicity during in vitro experiments.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity in mammalian cell lines.
-
Question: We are observing significant cell death in our mammalian cell line (e.g., HepG2, HEK293) at concentrations where this compound is expected to be selective for Leishmania. What could be the cause and how can we troubleshoot this?
-
Answer:
-
On-Target Host Cell Toxicity: this compound is a benzoxaborole that targets the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for pre-mRNA processing in Leishmania.[1][2][3] However, benzoxaboroles can also inhibit human CPSF3, leading to broad cytotoxicity in mammalian cells.[4] It's possible that your cell line is particularly sensitive to CPSF3 inhibition.
-
Mitigation Strategy: Consider using a lower concentration range for this compound in your initial experiments and perform a dose-response curve to determine the precise CC50 in your specific cell line.
-
-
Off-Target Effects: While the primary target is CPSF3, high concentrations of small molecules can lead to off-target effects. Some boron-containing compounds have been shown to induce cytotoxicity through mitochondrial pathways.[5]
-
Mitigation Strategy: To investigate mitochondrial involvement, you can perform assays to measure mitochondrial membrane potential (e.g., using JC-1 dye) or reactive oxygen species (ROS) production. Co-treatment with an antioxidant like N-acetylcysteine (NAC) could be explored to see if it mitigates the cytotoxicity.[6]
-
-
Experimental Variability: Ensure consistent cell seeding density, incubation times, and proper dissolution of this compound.[6] Precipitated compound can lead to inconsistent results.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Question: Our cytotoxicity assay results for this compound are highly variable between experiments. What are the common pitfalls and how can we improve reproducibility?
-
Answer:
-
Compound Solubility: Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, as cell sensitivity can change over time. Ensure cells are healthy and in the exponential growth phase before treatment.
-
Assay-Specific Issues:
-
MTT Assay: This assay measures metabolic activity, which can be influenced by factors other than cell death.[7] Compounds affecting mitochondrial function can lead to a reduced MTT signal without causing cell lysis.[7] Consider using a secondary assay that measures membrane integrity, such as the LDH assay.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells. Ensure you have proper controls, including a maximum LDH release control (cells treated with a lysis buffer).[8]
-
-
Edge Effects: In 96-well plates, wells on the perimeter are prone to evaporation, which can concentrate the compound and affect cell viability.[6] It is recommended to not use the outer wells for critical experiments or to ensure proper humidification.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: The primary mechanism of action of this compound against Leishmania is the inhibition of the cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[1][2][3] This enzyme is crucial for the processing of pre-mRNA in the parasite.
Q2: Why was the clinical development of this compound paused?
A2: The development of this compound for leishmaniasis has been deprioritized due to pre-clinical reproductive toxicity signals.[1][9] This suggests that the compound may have adverse effects on reproductive health, which is a significant concern for a drug intended for wide use.
Q3: Is this compound cytotoxic to all mammalian cells?
A3: While this compound was developed to be selective for the parasite, its target, CPSF3, has a human homolog. Benzoxaboroles have been shown to be cytotoxic to a broad range of cancer and normal cell lines through inhibition of human CPSF3.[4] Therefore, some level of cytotoxicity in mammalian cells is expected, and the sensitivity can vary between different cell types.
Q4: Are there less cytotoxic analogues of this compound?
A4: The development of this compound involved screening a series of benzoxaborole analogues. Some analogues were found to be more cytotoxic than others in primary mouse macrophages (PMM) and MRC5 cells.[10] For instance, CF3-substituted analogues were generally more cytotoxic than their CH3-substituted counterparts.[10]
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound Analogues
| Compound | Target Cell Line | CC50 (μM) | Reference |
| Analogue 4 | PMM | > 38 | [10] |
| Analogue 5 | PMM | > 38 | [10] |
| This compound (Analogue 6) | PMM | > 38 | [10] |
| Analogue 9 | PMM | More cytotoxic than CH3-substituted counterparts | [10] |
| Analogue 12 | PMM | More cytotoxic than CH3-substituted counterparts | [10] |
| Analogue 13 | PMM and/or MRC5 | Cytotoxic | [10] |
| Analogue 14 | PMM and/or MRC5 | Cytotoxic | [10] |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Materials:
-
Target mammalian cell line
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
2. Lactate Dehydrogenase (LDH) Assay
This colorimetric assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
-
Materials:
-
Target mammalian cell line
-
Complete culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (for positive control)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
-
Visualizations
Caption: Proposed mechanism of this compound induced cytotoxicity.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Logic for troubleshooting unexpected cytotoxicity.
References
- 1. This compound | DNDi [dndi.org]
- 2. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound Chagas disease | DNDi [dndi.org]
- 10. pubs.acs.org [pubs.acs.org]
DNDI-6148 Metabolic Stability in Liver Microsomes: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting metabolic stability assays of DNDI-6148 in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound in liver microsomes?
A1: this compound is characterized as a low clearance compound.[1] Preclinical studies in animal models have shown it to have a moderate elimination half-life, in the range of 3-4 hours in rats and 4-7 hours in monkeys.[1] This suggests that the compound is not rapidly metabolized by liver enzymes.
Q2: What are the known metabolites of this compound?
A2: In a first-in-human study, trace amounts of three metabolites were detected in plasma. These were formed through oxidation, deboronation, and dehydrogenation of this compound.[2][3] All human metabolites identified in in vitro studies were also observed in the preclinical toxicology species (rat and monkey).[1]
Q3: Why is assessing metabolic stability in liver microsomes important for this compound?
A3: Assessing the metabolic stability of this compound in liver microsomes is a critical step in its preclinical development. This in vitro assay helps to:
-
Predict the in vivo hepatic clearance of the compound.
-
Understand the potential for drug-drug interactions.
-
Identify the primary metabolic pathways.
-
Provide data to support the selection of appropriate doses for further clinical studies.
Q4: Where can I find a detailed protocol for a liver microsome stability assay?
A4: A detailed experimental protocol for a standard liver microsome stability assay is provided in the "Experimental Protocols" section of this document.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | - Pipetting errors- Inconsistent mixing- Microsome instability | - Calibrate pipettes regularly.- Ensure thorough mixing of all solutions.- Thaw microsomes on ice immediately before use and keep them on ice. |
| Compound appears unstable in the absence of NADPH | - Chemical instability in the incubation buffer- Non-enzymatic degradation | - Assess the stability of the compound in buffer alone.- Ensure the pH of the buffer is appropriate. |
| No metabolism observed for a positive control compound | - Inactive NADPH regenerating system- Degraded microsomes | - Prepare fresh NADPH regenerating system.- Use a new batch of microsomes. |
| Unexpectedly rapid metabolism of this compound | - Incorrect compound concentration- High microsomal protein concentration | - Verify the concentration of the this compound stock solution.- Optimize the microsomal protein concentration. |
Quantitative Data Summary
While specific in vitro metabolic stability data for this compound is not publicly available, the following table provides an illustrative example of expected results for a low clearance compound like this compound in a typical liver microsome stability assay.
| Species | T1/2 (min) | CLint (µL/min/mg protein) |
| Human | > 60 | < 10 |
| Rat | 45 | 25 |
| Monkey | 55 | 15 |
| Dog | > 60 | < 10 |
| Mouse | 30 | 40 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: this compound Metabolic Stability Assay in Human Liver Microsomes
1. Objective:
To determine the in vitro metabolic stability of this compound by measuring its rate of disappearance when incubated with human liver microsomes in the presence of NADPH.
2. Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
3. Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the working solution of this compound by diluting the stock solution in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes to the phosphate buffer.
-
Add the this compound working solution to initiate the reaction. The final concentration of this compound is typically 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
The "0 minute" time point is prepared by adding the stop solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of this compound at each time point.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (T1/2) using the formula: T1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / T1/2) / (mg/mL microsomal protein).
Visualizations
Caption: Workflow for the this compound liver microsome stability assay.
Caption: Logical flow from experimental inputs to data interpretation.
References
Technical Support Center: DNDI-6148 In Vivo Dosing and Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo administration of DNDI-6148.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary formulation for in vivo studies?
A1: this compound is a benzoxaborole derivative investigated for the treatment of visceral leishmaniasis.[1][2] For oral administration in both preclinical and clinical studies, it is typically formulated as a powder for suspension.[3] In clinical trials, this compound has been administered as a suspension in ORA-Sweet®, an oral syrup vehicle.[3][4]
Q2: What are the reported efficacious doses in preclinical models?
A2: Efficacious doses in preclinical models of visceral leishmaniasis have been reported to be in the range of 25 to 50 mg/kg/day.[5]
Q3: What is the known safety profile of this compound from preclinical studies?
A3: Preclinical safety studies have been conducted in rats and cynomolgus monkeys. In a four-week study in rats, no adverse effects were observed at doses up to 25 mg/kg/day.[5] A significant finding from preclinical toxicology studies was the observation of reproductive toxicity signals, which led to the deprioritization of its development for leishmaniasis.[6]
Q4: What are the known physicochemical properties of this compound relevant to its formulation?
A4: this compound has low to moderate thermodynamic solubility in physiologically relevant media, with a reported solubility of 5.4 µg/mL in Fasted State Simulated Intestinal Fluid (FaSSIF) and 6.3 µg/mL in Fed State Simulated Intestinal Fluid (FeSSIF).[7] It has good membrane permeability.[7] The compound is available as a free acid and as an arginine monohydrate salt.[8]
Troubleshooting Guide
Formulation and Suspension Preparation
Problem: Inconsistent or non-homogenous suspension.
-
Possible Cause: Inadequate mixing or inappropriate vehicle. This compound's low aqueous solubility can make it challenging to achieve a uniform suspension.
-
Solution:
-
Trituration: If starting with a crystalline powder, gently triturate this compound to a fine powder in a mortar and pestle before adding the vehicle. This increases the surface area and aids in dispersion.
-
Stepwise Vehicle Addition: Add a small amount of the vehicle (e.g., ORA-Sweet®) to the powder to create a smooth paste. Then, gradually add the remaining vehicle while continuously stirring or vortexing.
-
Vehicle Selection: While ORA-Sweet® was used in clinical trials, for preclinical studies, other common suspending vehicles like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) can be considered. A pilot study to assess vehicle compatibility and stability is recommended.
-
Problem: Clogging of the gavage needle.
-
Possible Cause: Agglomeration of particles in the suspension or use of a needle with too small a gauge.
-
Solution:
-
Particle Size Reduction: Ensure the this compound powder is finely milled before suspension.
-
Maintain Suspension: Continuously stir or gently agitate the suspension before and during dose administration to prevent settling.
-
Appropriate Needle Size: Use a gavage needle with a sufficiently large gauge for the viscosity of the suspension. For mice, an 18-20 gauge needle is typically appropriate for suspensions.
-
Fresh Preparation: Prepare the suspension fresh daily to minimize the risk of particle aggregation over time.
-
Dosing and Administration
Problem: Animal distress or mortality during or after oral gavage.
-
Possible Cause: Improper gavage technique leading to esophageal trauma or accidental administration into the trachea. Stress from handling and the procedure itself can also contribute.[9]
-
Solution:
-
Proper Restraint: Ensure the mouse is properly restrained with the head and body in a straight line to facilitate the passage of the gavage needle into the esophagus.
-
Correct Needle Placement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Slow Administration: Administer the suspension slowly to prevent reflux and aspiration.
-
Observe for Distress: Monitor the animal for any signs of distress, such as gasping or fluid coming from the nose. If this occurs, stop the procedure immediately.[9]
-
Anesthesia: For serial or prolonged dosing studies, consider performing the gavage under brief isoflurane (B1672236) anesthesia to reduce stress and the risk of complications.[9]
-
Problem: High variability in experimental results.
-
Possible Cause: Inaccurate dosing due to inconsistent suspension, or physiological stress affecting the experimental outcomes.
-
Solution:
-
Homogenize Before Each Dose: Ensure the suspension is thoroughly mixed immediately before drawing up each dose to guarantee consistent concentration.
-
Standardize Technique: All personnel performing oral gavage should be trained and use a standardized technique to minimize inter-operator variability.
-
Acclimatize Animals: Acclimatize the animals to handling and the experimental environment before starting the dosing regimen to reduce stress-related physiological changes.
-
Data Summary
Table 1: this compound In Vivo Dosing Parameters
| Parameter | Value | Species | Reference |
| Efficacious Dose Range | 25-50 mg/kg/day | Mouse, Hamster | [5] |
| No Observed Adverse Effect Level (NOAEL) | 25 mg/kg/day (4 weeks) | Rat | [5] |
Table 2: this compound Physicochemical Properties
| Parameter | Value | Condition | Reference |
| Solubility | 5.4 µg/mL | Fasted State Simulated Intestinal Fluid (FaSSIF) | [7] |
| Solubility | 6.3 µg/mL | Fed State Simulated Intestinal Fluid (FeSSIF) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension (General Protocol)
-
Calculate Required Amount: Based on the desired dose (e.g., 25 mg/kg) and the average weight of the animals, calculate the total amount of this compound powder and vehicle needed for the study cohort.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Triturate (if necessary): If the powder is crystalline, gently grind it to a fine, uniform powder using a mortar and pestle.
-
Prepare Paste: Transfer the powder to a suitable container. Add a small volume of the chosen vehicle (e.g., ORA-Sweet® or 0.5% methylcellulose) and mix thoroughly to form a smooth, homogenous paste.
-
Dilute to Final Volume: Gradually add the remaining vehicle in increments, mixing well after each addition, until the final desired volume and concentration are reached.
-
Storage and Handling: Store the suspension in a tightly sealed, light-protected container. If not used immediately, store at 2-8°C and re-suspend thoroughly before use. It is recommended to prepare the suspension fresh daily.
Visualizations
Caption: Workflow for preparing and administering this compound oral suspension.
Caption: Logical relationships in troubleshooting oral gavage for in vivo studies.
References
- 1. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability and pharmacokinetics of this compound, a novel agent for leishmaniasis: A randomized, controlled, single ascending dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dndi.org [dndi.org]
- 6. dndi.org [dndi.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNDI-6148 and Leishmania Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with DNDI-6148 and investigating resistance mechanisms in Leishmania.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in Leishmania?
A1: this compound is a benzoxaborole compound that acts as a potent inhibitor of the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[1][2][3] CPSF3 is a critical enzyme involved in the processing of pre-mRNA in the parasite. By inhibiting this enzyme, this compound disrupts mRNA maturation, leading to parasite death.[4]
Q2: Has resistance to this compound been observed in Leishmania?
A2: Spontaneous resistance to this compound in Leishmania appears to be rare and difficult to generate under standard laboratory conditions.[5] Repeated attempts to select for resistant parasites through continuous in vitro and in vivo drug pressure have been unsuccessful.[5] This suggests that the development of clinical resistance may not occur readily.
Q3: Are there any known genetic mutations that confer resistance to this compound?
A3: Yes, a specific point mutation in the gene encoding the drug's target, CPSF3, has been shown to confer a modest level of resistance. Site-directed mutagenesis to change asparagine to histidine at position 219 (Asn219His) in the L. donovani CPSF3 active site resulted in a 3-fold decrease in sensitivity to this compound.[3] A similar mutation (Asn232His) in the homologous protein in Trypanosoma brucei also resulted in a 1.8-fold decrease in sensitivity.[3]
Q4: Is this compound a substrate for ABC transporters or other common efflux pumps?
A4: Current evidence suggests that this compound is not a substrate for common ABC transporters.[5] Experiments using inhibitors of these pumps, such as verapamil, cyclosporine A, and probenecid, did not alter the activity of this compound against Leishmania.[5] This indicates that efflux-mediated resistance, a common mechanism for other antileishmanial drugs, is unlikely to be a primary concern for this compound.[5]
Q5: What is the current development status of this compound for leishmaniasis?
A5: The clinical development of this compound for leishmaniasis has been deprioritized.[6][7] This decision was made due to the observation of pre-clinical reproductive toxicity signals, which would likely necessitate contraceptive measures for women of childbearing potential.[6][7]
Troubleshooting Guides
Issue 1: I am unable to generate this compound resistant Leishmania lines using standard drug pressure protocols.
-
Explanation: This is an expected outcome. Multiple studies have reported the inability to select for this compound resistance through stepwise increases in drug concentration.[5] The genetic barrier to resistance for this compound appears to be high.
-
Recommendation: Instead of relying on spontaneous resistance selection, consider using targeted genetic approaches. Inducing the Asn219His mutation in the cpsf3 gene via CRISPR-Cas9 is a known method to generate a line with reduced susceptibility.[3] Alternatively, screening a genomic overexpression library may identify other genes that can confer a growth advantage in the presence of the drug.[5]
Issue 2: My experimental IC50 values for this compound are consistently higher than published values.
-
Possible Cause 1: Parasite line integrity. The susceptibility of your Leishmania strain may have changed over time with continuous passage in culture.
-
Troubleshooting Step: If possible, obtain a fresh, low-passage vial of the parasite strain from a reliable source. Sequence the cpsf3 gene in your parasite line to check for any spontaneous mutations in the target gene, particularly around the active site.
-
-
Possible Cause 2: Assay conditions. Variations in experimental parameters can significantly affect IC50 values.
-
Troubleshooting Step: Carefully review and standardize your protocol. Key parameters to check include parasite density, drug solvent and final concentration, incubation time, and the method used for viability assessment (e.g., resazurin-based assays). Refer to the detailed protocols below for a standardized methodology.
-
-
Possible Cause 3: Compound integrity. The this compound compound may have degraded.
-
Troubleshooting Step: Ensure the compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions in the appropriate solvent (e.g., DMSO) for each experiment.
-
Issue 3: I suspect a novel resistance mechanism in my parasite line, but it is not related to CPSF3 mutation or common efflux pumps.
-
Recommendation: This would be a significant finding. A multi-omics approach is recommended to investigate novel resistance mechanisms.
-
Whole-Genome Sequencing (WGS): Compare the genome of your resistant line to the parental wild-type strain to identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs).
-
Transcriptomics (RNA-Seq): Analyze differential gene expression between the resistant and wild-type lines to identify upregulated or downregulated genes and pathways that may contribute to the resistance phenotype.
-
Proteomics/Metabolomics: Investigate changes in protein expression and metabolite profiles to uncover alterations in cellular pathways.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against Wild-Type and Genetically Modified Leishmania donovani
| Parasite Line | Genotype | Modification Method | Fold Change in IC50 (vs. Wild-Type) | Reference |
| Wild-Type (WT) | CPSF3 (Asn219) | - | 1 | [3] |
| CPSF3 Mutant | CPSF3 (Asn219His) | CRISPR-Cas9 | ~3 | [3] |
| Cosmid Overexpressor | Overexpression of Chromosome 2 region | Cosmid Transfection | Subtle resistance/growth advantage | [5] |
Experimental Protocols
1. Protocol: Determination of this compound IC50 in Leishmania Amastigotes
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against intracellular Leishmania amastigotes.
-
Methodology:
-
Cell Culture: Culture peritoneal macrophages or a suitable macrophage cell line (e.g., THP-1) in appropriate media and seed into 96-well plates.[8]
-
Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Drug Treatment: Remove non-phagocytosed parasites by washing. Add fresh media containing serial dilutions of this compound (typically prepared from a 10 mM DMSO stock). Include a "no drug" (vehicle control) and a "no infection" (background) control.
-
Incubation: Incubate the plates for 72 hours.
-
Quantification: Fix and stain the cells with Giemsa. Determine the number of amastigotes per 100 macrophages by microscopic examination. Alternatively, use a fluorometric or colorimetric assay (e.g., using a resazurin-based reagent like PrestoBlue) to assess cell viability.[8]
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. Protocol: Generation of CPSF3 Mutant Leishmania via CRISPR-Cas9
-
Objective: To introduce the Asn219His point mutation into the cpsf3 gene of Leishmania donovani.
-
Methodology:
-
Guide RNA (gRNA) Design: Design a specific gRNA targeting the genomic region of cpsf3 that includes the Asn219 codon.
-
Repair Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) to serve as a repair template. This template should contain the desired histidine codon (e.g., CAT or CAC) in place of the asparagine codon (AAT or AAC), flanked by homology arms of approximately 40-60 base pairs on each side.
-
Cas9/gRNA Expression: Clone the designed gRNA into a Leishmania expression vector that also constitutively expresses Cas9 endonuclease and a selectable marker (e.g., neomycin phosphotransferase).
-
Transfection: Electroporate logarithmic-phase L. donovani promastigotes with the Cas9/gRNA plasmid and the ssODN repair template.
-
Selection and Cloning: Select for transfected parasites using the appropriate drug (e.g., G418). After selection, perform limiting dilution to obtain clonal parasite lines.
-
Verification: Isolate genomic DNA from the clonal lines. Amplify the targeted region of the cpsf3 gene by PCR and verify the presence of the desired mutation by Sanger sequencing.
-
Visualizations
Caption: Mechanism of action of this compound via inhibition of CPSF3.
Caption: Known and potential resistance mechanisms for this compound in Leishmania.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 3. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | DNDi [dndi.org]
- 7. dndi.org [dndi.org]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
DNDI-6148 vs. Miltefosine: A Comparative Efficacy Analysis in Preclinical Models of Visceral Leishmaniasis
For Immediate Release
In the landscape of drug development for visceral leishmaniasis (VL), a fatal parasitic disease if left untreated, two oral therapeutic agents, DNDI-6148 and miltefosine (B1683995), represent key advancements. This guide provides a detailed comparison of their efficacy in preclinical visceral leishmaniasis models, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data. This compound is a novel benzoxaborole preclinical candidate, while miltefosine is an established alkylphosphocholine drug and the first-line oral treatment for VL.
In Vitro Efficacy
A direct comparison of the in vitro potency of this compound and miltefosine against the intracellular amastigote stage of Leishmania donovani and Leishmania infantum within macrophages reveals their relative effectiveness at a cellular level.
| Compound | L. donovani EC50 (µM) | L. infantum EC50 (µM) |
| This compound | 0.5 | 0.3 |
| Miltefosine | 1.4 | 1.8 |
In Vivo Efficacy in Animal Models
The efficacy of both compounds has been evaluated in rodent models of visceral leishmaniasis, which are critical for predicting clinical potential. The following tables summarize the percentage reduction in parasite burden in the liver, spleen, and bone marrow.
Leishmania donovani Hamster Model
| Compound | Dose (mg/kg/day) | Treatment Duration | % Parasite Reduction (Liver) | % Parasite Reduction (Spleen) | % Parasite Reduction (Bone Marrow) |
| This compound | 50 | 10 days (BID) | >99 | >99 | 98 |
| 25 | 10 days (BID) | >99 | >99 | 96 | |
| Miltefosine | 40 | 5 days (QD) | ~98 | ~99 | Not Reported |
Leishmania infantum Mouse Model
| Compound | Dose (mg/kg/day) | Treatment Duration | % Parasite Reduction (Liver) |
| This compound | 50 | 5 days (BID) | >99 |
| 25 | 5 days (BID) | >99 | |
| Miltefosine | 20 | 5 days (QD) | ~99 |
Experimental Protocols
The data presented above were generated from studies employing rigorous experimental designs to assess the anti-leishmanial activity of this compound and miltefosine.
This compound In Vivo Efficacy Studies
-
Animal Models: Female golden hamsters (LVG strain) for the L. donovani model and female Swiss Webster mice for the L. infantum model.
-
Parasite and Inoculation: Hamsters were infected intracardially with 2 x 107L. donovani (MHOM/ET/67/L82) amastigotes. Mice were infected intravenously with 2 x 107L. infantum (MHOM/MA/67/ITMAP-263) amastigotes.
-
Drug Administration: this compound was formulated as a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% Tween 80 and administered orally twice daily (BID) for 5 or 10 days.
-
Assessment of Parasite Burden: At the end of the treatment period, liver, spleen, and bone marrow tissues were collected. The parasite burden was determined by microscopic counting of Giemsa-stained tissue smears and expressed as Leishman-Donovan Units (LDU). The percentage reduction in parasite burden was calculated relative to an untreated control group.
Miltefosine In Vivo Efficacy Studies (Representative Protocol)
-
Animal Models: Male golden hamsters for the L. donovani model and BALB/c mice for the L. infantum model.
-
Parasite and Inoculation: Hamsters were infected intracardially with 1 x 107L. donovani (MHOM/IN/80/DD8) amastigotes. Mice were infected intravenously with 1 x 107L. infantum amastigotes.
-
Drug Administration: Miltefosine was dissolved in distilled water and administered orally once daily (QD) for 5 days.
-
Assessment of Parasite Burden: Similar to the this compound studies, parasite burden in the liver and spleen was determined by counting Giemsa-stained smears and calculating LDU.
Mechanism of Action and Experimental Workflow
The distinct mechanisms of action of this compound and miltefosine underpin their anti-leishmanial effects. This compound targets the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for parasite mRNA processing. In contrast, miltefosine has a multifactorial mechanism that includes disruption of lipid metabolism and calcium homeostasis in the parasite.
A Comparative Analysis of Benzoxaboroles for Antileishmanial Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various benzoxaborole compounds against Leishmania species, supported by experimental data. This document summarizes key quantitative metrics, details experimental methodologies, and visualizes mechanisms of action to aid in the evaluation of these promising antileishmanial agents.
Benzoxaboroles have emerged as a promising class of compounds in the fight against neglected tropical diseases, including leishmaniasis. Their unique boron chemistry allows for a novel mechanism of action, often targeting essential parasite enzymes. This guide focuses on a comparative analysis of several key benzoxaborole candidates, including AN2690 and DNDI-6148, highlighting their efficacy and mechanisms of action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of selected benzoxaboroles against different Leishmania species. These compounds have demonstrated potent activity against both the promastigote (insect) and amastigote (mammalian) stages of the parasite.
In Vitro Antileishmanial Activity
| Compound | Target Enzyme | Leishmania Species | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| AN2690 | Leucyl-tRNA synthetase (LeuRS) | L. donovani | Promastigote | ~2.67[1] | >50 (mammalian cells) | >18.7 |
| L. donovani | Amastigote | ~2.38[1] | >50 (mammalian cells) | >21.0 | ||
| L. donovani | Recombinant LdLRS | ~0.83 ± 0.2 (IC50)[1] | N/A | N/A | ||
| This compound | CPSF3 | L. donovani | Intramacrophage amastigote | 1.2[2] | >64 (PMM) | >53.3 |
| L. infantum | Intramacrophage amastigote | 1.4, 2.7[2] | >64 (PMM) | >45.7, >23.7 | ||
| Various (causes CL) | Intracellular amastigotes | 0.29 - 18.3[3] | Not specified | Not specified | ||
| AN3661 | CPSF3 | P. falciparum | Laboratory strains | 0.032 (mean IC50)[4] | >25 or >60.5 (mammalian cell lines)[5] | >781 |
| Miltefosine (control) | N/A | L. donovani | Intramacrophage amastigote | 1.8[2] | N/A | N/A |
*PMM: Primary Mouse Macrophages. CL: Cutaneous Leishmaniasis. Data for AN3661 is primarily against Plasmodium falciparum, the causative agent of malaria, but its mechanism of targeting CPSF3 is relevant to antileishmanial research.[4][6]
In Vivo Efficacy of Benzoxaboroles
| Compound | Animal Model | Leishmania Species | Dosing Regimen | Efficacy |
| AN2690 | BALB/c mice | L. donovani | 11 mg/kg/day for 5 days (oral) | 3-fold reduction in spleen parasite burden compared to untreated control.[1] |
| This compound | Hamster | L. infantum | 50 mg/kg/day for 5 days | >98% reduction in parasite burden.[2][7] |
| Murine | L. major | 50 mg/kg/day | Significant lesion size reduction and ~2-log-fold reduction in parasite load.[3] | |
| AN3661 | Murine | P. berghei | 0.34 mg/kg (ED90) | Effective control of parasitemia.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Antileishmanial Assays
1. Promastigote Viability Assay:
-
Leishmania promastigotes are cultured in appropriate media (e.g., M199) to the mid-log phase.
-
The parasites are then seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL.
-
Varying concentrations of the benzoxaborole compounds are added to the wells.
-
Plates are incubated at 26°C for 72 hours.
-
Parasite viability is assessed using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells is measured. The 50% inhibitory concentration (IC50) is then calculated.
2. Intracellular Amastigote Assay:
-
Host cells, such as murine macrophages or human differentiated THP-1 cells, are seeded in 96-well plates and allowed to adhere.
-
The macrophages are then infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
After an incubation period to allow for phagocytosis (typically 24 hours), non-phagocytosed promastigotes are washed away.
-
The infected macrophages are then treated with various concentrations of the benzoxaborole compounds and incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
The parasite burden is quantified by lysing the host cells and measuring the viability of the released amastigotes using a fluorescent or colorimetric substrate, or by microscopic counting of amastigotes per macrophage. The 50% effective concentration (EC50) is determined.
In Vivo Efficacy Studies
1. Murine Model of Visceral Leishmaniasis (L. donovani):
-
Female BALB/c mice are infected intravenously with stationary-phase L. donovani promastigotes (e.g., 1 x 10^7 parasites).
-
Treatment with the benzoxaborole compound or vehicle control is initiated at a specified time post-infection (e.g., day 7).
-
The compound is administered orally or via another appropriate route for a defined period (e.g., 5 consecutive days).
-
At the end of the treatment period, animals are euthanized, and the parasite burden in the liver and spleen is determined by stamping the organs onto slides, followed by Giemsa staining and microscopic counting of Leishman-Donovan Units (LDUs).
2. Hamster Model of Visceral Leishmaniasis (L. infantum):
-
Female golden hamsters are intracardially infected with L. infantum amastigotes.
-
Treatment commences at a set time post-infection and is administered for a specified duration.
-
Efficacy is assessed by quantifying the parasite load in the liver, spleen, and bone marrow using methods such as quantitative PCR (qPCR) or by counting LDUs after tissue homogenization and Giemsa staining.
Mechanisms of Action
Benzoxaboroles exert their antileishmanial effects by targeting essential parasite enzymes, leading to the disruption of critical cellular processes.
Inhibition of Leucyl-tRNA Synthetase (LeuRS) by AN2690
AN2690 inhibits protein synthesis by targeting leucyl-tRNA synthetase (LeuRS), an enzyme responsible for attaching leucine (B10760876) to its corresponding tRNA.[1][8] The boron atom in AN2690 forms a covalent adduct with the 3'-hydroxyl groups of the terminal adenosine (B11128) of tRNA^Leu within the editing site of the LeuRS enzyme. This traps the tRNA in the editing site, preventing the catalytic turnover of the enzyme and ultimately halting protein synthesis.[1]
Caption: AN2690 inhibits protein synthesis by forming a stable adduct with LeuRS and tRNA_Leu.
Inhibition of Cleavage and Polyadenylation Specificity Factor (CPSF3) by this compound
This compound acts on a different essential pathway: pre-mRNA processing. It inhibits the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease that plays a crucial role in the 3'-end processing of pre-mRNAs.[2][7] By inhibiting CPSF3, this compound disrupts the maturation of messenger RNA, leading to a shutdown of gene expression and parasite death.
Caption: this compound inhibits the CPSF3 endonuclease, disrupting pre-mRNA processing.
Conclusion
The benzoxaborole class of compounds represents a significant advancement in the search for novel antileishmanial therapies. Compounds like AN2690 and this compound have demonstrated potent activity against Leishmania parasites both in vitro and in vivo. Their distinct mechanisms of action, targeting LeuRS and CPSF3 respectively, offer the potential for new treatment strategies, including combination therapies, to combat drug resistance and improve patient outcomes in the fight against leishmaniasis. Further research into the structure-activity relationships and safety profiles of these and other benzoxaboroles is warranted to fully realize their therapeutic potential.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. google.com [google.com]
- 4. A potent antimalarial benzoxaborole targets a Plasmodium falciparum cleavage and polyadenylation specificity factor homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AN3661 - MedChem Express [bioscience.co.uk]
- 6. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of aminoacyl-tRNA synthetases from eukaryotic parasites for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Validation of Leishmania donovani Lysyl-tRNA Synthetase Shows that It Is Indispensable for Parasite Growth and Infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
DNDI-6148: A Promising Candidate Against Antimony-Resistant Leishmania
A new benzoxaborole compound, DNDI-6148, shows significant promise in the fight against visceral leishmaniasis, including strains resistant to traditional antimony-based treatments. Preclinical data indicates high efficacy and a mechanism of action that circumvents common resistance pathways, positioning it as a valuable potential addition to the limited arsenal (B13267) of antileishmanial drugs.
Visceral leishmaniasis, a parasitic disease transmitted by sandflies, remains a significant global health challenge. The emergence of Leishmania strains resistant to pentavalent antimonials, the historical first-line treatment, has complicated control efforts and necessitated the development of novel therapeutics. This compound, developed by the Drugs for Neglected Diseases initiative (DNDi), has emerged as a promising oral preclinical candidate.[1][2][3]
This guide provides a comparative overview of the efficacy of this compound against antimony-resistant Leishmania strains, alongside alternative treatments. It is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy Against Leishmania
While direct comparative studies of this compound against antimony-resistant Leishmania strains with specific IC50 values are not yet widely published, crucial preclinical studies have demonstrated a lack of cross-resistance.[4] This suggests that the mechanism of action of this compound is distinct from that of antimonials and is not affected by the resistance mechanisms developed by the parasite against antimony-based drugs.
The following table summarizes the available in vitro efficacy data for this compound against antimony-sensitive Leishmania strains and for alternative drugs against both sensitive and resistant strains.
| Compound | Leishmania Species | Resistance Status | Assay | IC50/EC50 (µM) | Reference(s) |
| This compound | L. infantum | Antimony-Sensitive | Intracellular Amastigote | 0.47 ± 0.04 | [4] |
| L. donovani | Antimony-Sensitive | Intracellular Amastigote | 0.28 ± 0.02 | [4] | |
| Miltefosine (B1683995) | L. donovani | Antimony-Sensitive (Pre-treatment) | Intracellular Amastigote | 3.85 ± 3.11 | [5] |
| L. donovani | Antimony-Resistant (Relapse) | Intracellular Amastigote | 11.35 ± 6.48 | [5] | |
| L. donovani | Not Specified | Intracellular Amastigote | 0.9 - 4.3 | [6] | |
| Paromomycin | L. donovani | Antimony-Resistant | Intracellular Amastigote | Mean ED50: 3.9 ± 0.3 | [7] |
| Amphotericin B | L. donovani | Not Specified | Intracellular Amastigote | 0.1 - 0.4 | [6] |
| L. infantum | Clinically Resistant | In vivo (hamster) | ED50: 0.067 mg/kg | [8] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition of the parasite's growth in vitro. ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population. Lower values indicate higher potency. The data presented is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antileishmanial compounds.
In Vitro Intracellular Amastigote Efficacy Assay
This assay is crucial for determining the efficacy of a compound against the clinically relevant amastigote stage of the Leishmania parasite residing within host macrophages.
-
Macrophage Seeding: Peritoneal macrophages are harvested from a suitable animal model (e.g., BALB/c mice) and seeded into 96-well plates at a density of 5 x 10^4 cells per well. The cells are allowed to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
Parasite Infection: Stationary phase Leishmania promastigotes are used to infect the adherent macrophages at a parasite-to-macrophage ratio of 10:1. The plates are incubated for another 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Drug Exposure: Following infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and reference drugs. A drug-free control and a positive control (e.g., Amphotericin B) are included. The plates are then incubated for a further 72 hours.
-
Quantification of Parasite Burden: The number of intracellular amastigotes is quantified. This can be achieved by fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per 100 macrophages. Alternatively, a fluorescent DNA-binding dye can be used for fluorometric quantification.
-
Data Analysis: The percentage of parasite inhibition is calculated relative to the drug-free control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy in a Hamster Model of Visceral Leishmaniasis
The golden hamster (Mesocricetus auratus) is a widely used animal model for visceral leishmaniasis as the disease progression closely mimics human infection.
-
Infection: Hamsters are infected with Leishmania donovani or Leishmania infantum amastigotes via intracardiac or intravenous injection. A typical inoculum is 1 x 10^7 amastigotes per animal.
-
Treatment Initiation: Treatment with the test compound is initiated at a predefined time point post-infection, often at day 28 or when clinical signs of disease are apparent.
-
Drug Administration: this compound is typically administered orally once or twice daily for a period of 5 to 10 days. The drug is formulated in a suitable vehicle (e.g., 0.5% methylcellulose). A vehicle-treated control group and a positive control group (e.g., treated with miltefosine) are included in the study.
-
Assessment of Parasite Burden: At the end of the treatment period, animals are euthanized, and the liver, spleen, and bone marrow are collected. The parasite burden in these organs is determined by preparing tissue homogenates and counting the number of amastigotes in Giemsa-stained smears (expressed as Leishman-Donovan Units - LDUs) or by quantitative PCR.
-
Efficacy Calculation: The percentage of parasite reduction in the treated groups is calculated by comparing the mean LDU in the treated groups to that of the vehicle-treated control group.
Mechanism of Action and Resistance
The efficacy of this compound in antimony-resistant strains is attributed to its novel mechanism of action, which is distinct from that of traditional antileishmanial drugs.
This compound Signaling Pathway
This compound acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease essential for parasite mRNA processing.[2][3] This disruption of a fundamental cellular process leads to parasite death.
References
- 1. This compound | DNDi [dndi.org]
- 2. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Leishmania infantum: Lack of Parasite Resistance to Amphotericin B in a Clinically Resistant Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: DNDI-6148 and Acoziborole in the Treatment of Neglected Tropical Diseases
For Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to combat neglected tropical diseases (NTDs), two benzoxaborole compounds, DNDI-6148 and acoziborole (B605153), have emerged as promising therapeutic candidates. Both developed through the Drugs for Neglected Diseases initiative (DNDi) and its partners, these compounds share a common mechanism of action but are being investigated for different parasitic infections. This guide provides a comprehensive, data-driven comparison of this compound and acoziborole, summarizing their performance, experimental data, and developmental status to inform the research and drug development community.
General Characteristics
This compound and acoziborole are both members of the benzoxaborole class of compounds, which have demonstrated potent activity against a range of protozoan parasites.[1] Their primary molecular target is the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease crucial for parasite mRNA processing.[1][2][3][4][5] By inhibiting this enzyme, these compounds disrupt essential cellular processes, leading to parasite death.
| Feature | This compound | Acoziborole |
| Drug Class | Benzoxaborole | Benzoxaborole |
| Mechanism of Action | Inhibition of CPSF3 endonuclease | Inhibition of CPSF3 endonuclease |
| Primary Indication | Visceral Leishmaniasis (VL) | Human African Trypanosomiasis (HAT) / Sleeping Sickness |
| Development Status | Preclinical development for VL was deprioritized due to reproductive toxicity signals.[6] | Phase II/III clinical trials completed for HAT.[7][8][9][10][11][12] |
Preclinical and Clinical Data
This compound: Preclinical Efficacy in Visceral Leishmaniasis
This compound has shown significant efficacy in preclinical models of visceral leishmaniasis.[1][13] In vivo studies in hamster models of L. infantum infection demonstrated a greater than 98% reduction in parasite burden.[1][13]
| Preclinical Study: this compound in L. infantum Hamster Model | |
| Parameter | Result |
| Parasite Reduction | >98%[1][13] |
A first-in-human, single ascending dose Phase I study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.[14][15] The study found that single oral doses up to 380 mg were safe and well-tolerated.[14]
| Phase I Clinical Trial: this compound in Healthy Volunteers | |
| Parameter | Result |
| Maximum Tolerated Dose | Single oral doses up to 380 mg were well-tolerated[14] |
| Adverse Events | All adverse events were of mild or moderate severity[14] |
| Pharmacokinetics | tmax |
| Mean Half-life |
Despite these promising early results, the development of this compound for leishmaniasis has been deprioritized due to preclinical findings of reproductive toxicity.[6]
Acoziborole: Clinical Efficacy in Human African Trypanosomiasis
Acoziborole has advanced further in clinical development, with compelling data from a Phase II/III clinical trial for the treatment of Trypanosoma brucei gambiense HAT (g-HAT).[7][8][9][10][11][12] This trial demonstrated high efficacy and a favorable safety profile for a single oral dose of acoziborole.
| Phase II/III Clinical Trial: Acoziborole in g-HAT Patients | |
| Parameter | Result |
| Treatment Success Rate (18 months) | Late-stage g-HAT: 95%[7][8][9][10][11][12] |
| Early-stage g-HAT: 100%[7][8][9][10][11] | |
| Safety Profile | Favorable, with no significant drug-related safety signals reported.[8][9][11] |
| Most Common Adverse Events | Pyrexia and asthenia (mild or moderate)[10] |
These results position acoziborole as a potential game-changer in the fight against sleeping sickness, offering a simple, single-dose oral treatment.
Experimental Protocols
This compound: Preclinical In Vivo Efficacy Study
Objective: To assess the in vivo efficacy of this compound in a hamster model of visceral leishmaniasis.
Methodology:
-
Animal Model: Golden hamsters infected with Leishmania infantum.
-
Treatment: this compound administered orally.
-
Assessment: Parasite burden in the liver, spleen, and bone marrow was determined at the end of the treatment period.
-
Efficacy Endpoint: Percentage reduction in parasite burden compared to an untreated control group.
A detailed protocol for the hamster model of VL infection can be found in the cited literature.[1]
Acoziborole: Phase II/III Clinical Trial
Objective: To assess the safety and efficacy of a single oral dose of acoziborole in patients with early- and late-stage g-HAT.
Methodology:
-
Study Design: A multicenter, open-label, single-arm Phase II/III trial.[7][10]
-
Participants: 208 patients with early- and late-stage g-HAT were recruited in the Democratic Republic of Congo and Guinea.[8][9][10][11]
-
Intervention: A single oral dose of 960 mg acoziborole.[10]
-
Primary Endpoint: Treatment success rate at 18 months, defined by the absence of trypanosomes and a favorable clinical outcome.[10]
-
Safety Assessment: Monitoring of adverse events throughout the study period.
The detailed clinical trial protocol is registered at ClinicalTrials.gov, NCT03087955.[10]
Visualizing the Science
Signaling Pathway of Benzoxaboroles
Caption: Mechanism of action of benzoxaboroles targeting CPSF3.
Experimental Workflow: Acoziborole Phase II/III Trial
Caption: Simplified workflow of the acoziborole Phase II/III trial.
Logical Relationship: Development Status
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. This compound | DNDi [dndi.org]
- 7. Efficacy and safety of acoziborole in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial | DNDi América Latina [dndial.org]
- 8. foundation-s.sanofi.com [foundation-s.sanofi.com]
- 9. New Treatment Could Help Eliminate Sleeping Sickness in Africa | Technology Networks [technologynetworks.com]
- 10. Efficacy and safety of acoziborole in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Press Release: Acoziborole: Investigational single-dose oral treatment raises hope for elimination of sleeping sickness in Africa [sanofi.com]
- 12. medpagetoday.com [medpagetoday.com]
- 13. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety, tolerability and pharmacokinetics of this compound, a novel agent for leishmaniasis: A randomized, controlled, single ascending dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
DNDI-6148: A Preclinical Candidate for Visceral Leishmaniasis and Its Position in Combination Therapy
A Comparative Guide for Researchers and Drug Development Professionals
DNDI-6148, a novel benzoxaborole compound, has demonstrated significant promise as a monotherapy for visceral leishmaniasis (VL) in preclinical studies. However, a critical gap exists in the understanding of its potential in combination with other antiparasitic drugs. This guide provides a comprehensive overview of the available data on this compound, juxtaposed with the broader landscape of combination therapies for VL, to inform future research and development directions.
Executive Summary
This compound is a potent inhibitor of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, an essential enzyme for parasite survival.[1][2][3][4] As a monotherapy, it has shown impressive in vivo efficacy, achieving over a 98% reduction in parasite burden in animal models of visceral leishmaniasis.[1][3][4] Despite its promising preclinical profile, the development of this compound for leishmaniasis has been deprioritized due to signals of reproductive toxicity in preclinical studies.[5][6]
Crucially, there is a lack of published data on the efficacy of this compound in combination with other antiparasitic drugs. This represents a significant knowledge gap, as combination therapy is the standard of care for VL, aiming to enhance efficacy, shorten treatment duration, and curb the development of resistance.[7] This guide, therefore, presents the available data for this compound as a monotherapy and compares it with the established principles and examples of combination therapies for VL.
This compound: Monotherapy Efficacy Data
The following tables summarize the available quantitative data on the preclinical efficacy of this compound as a single agent against Leishmania species.
Table 1: In Vitro Activity of this compound against Leishmania Species
| Leishmania Species | Assay Type | EC50 (µM) |
| L. donovani | Intracellular amastigotes | 0.4 ± 0.1 |
| L. infantum | Intracellular amastigotes | 0.5 ± 0.1 |
Data sourced from the Journal of Medicinal Chemistry.
Table 2: In Vivo Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis (L. infantum)
| Dose (mg/kg/day) | Dosing Regimen | % Inhibition of Parasite Burden (Liver) | % Inhibition of Parasite Burden (Spleen) |
| 50 | Once daily for 10 days | >99 | >99 |
| 25 | Twice daily for 10 days | >99 | >99 |
Data sourced from the Journal of Medicinal Chemistry.
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Visceral Leishmaniasis (L. donovani)
| Dose (mg/kg/day) | Dosing Regimen | % Inhibition of Parasite Burden (Liver) |
| 50 | Twice daily for 5 days | 98 |
Data sourced from the Journal of Medicinal Chemistry.
Established Combination Therapies for Visceral Leishmaniasis: The Alternatives
In the absence of combination data for this compound, this section provides an overview of commonly used and investigated combination therapies for VL, which serve as the current benchmark.
Table 4: Overview of Selected Combination Therapies for Visceral Leishmaniasis
| Drug Combination | Stage of Development | Key Advantages |
| Sodium Stibogluconate + Paromomycin | Clinical Use | Increased efficacy, reduced treatment duration compared to monotherapy. |
| Liposomal Amphotericin B + Miltefosine | Clinical Use | High cure rates, effective against resistant strains. |
| Liposomal Amphotericin B + Paromomycin | Clinical Use | Shorter treatment duration, reduced toxicity. |
| Miltefosine + Paromomycin | Clinical Use | Oral and parenteral combination, high efficacy. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are summaries of the experimental protocols used in the preclinical evaluation of this compound.
In Vitro Amastigote Assay
-
Cell Line: Peritoneal macrophages harvested from mice.
-
Parasite: Leishmania donovani or Leishmania infantum amastigotes.
-
Methodology: Macrophages were seeded in 96-well plates and infected with amastigotes. After 24 hours, the medium was replaced with fresh medium containing serial dilutions of this compound. The plates were incubated for a further 72 hours.
-
Endpoint: The number of surviving amastigotes was determined by microscopy after Giemsa staining. The 50% effective concentration (EC50) was calculated.
In Vivo Visceral Leishmaniasis Models
-
Animal Models: BALB/c mice or Golden Syrian hamsters.
-
Infection: Animals were infected intravenously (mice) or intracardially (hamsters) with Leishmania donovani or Leishmania infantum amastigotes.
-
Treatment: Treatment with this compound, formulated in a suitable vehicle, was initiated at a specific time point post-infection and administered orally once or twice daily for a defined period (e.g., 5 or 10 days).
-
Endpoint: At the end of the treatment period, animals were euthanized, and the parasite burden in the liver and spleen was determined by microscopic counting of Giemsa-stained tissue imprints. Efficacy was expressed as the percentage inhibition of parasite burden compared to a vehicle-treated control group.
Visualizations: Mechanism of Action and Experimental Workflow
To visually represent the key concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: General preclinical workflow for antileishmanial drug testing.
Conclusion and Future Directions
This compound has demonstrated potent antileishmanial activity as a monotherapy in preclinical settings. Its novel mechanism of action targeting CPSF3 makes it an interesting candidate for further investigation. However, the deprioritization of its development due to reproductive toxicity concerns highlights the challenges in antiparasitic drug discovery.
The most significant takeaway for the research community is the complete absence of data on this compound in combination therapies. Given that combination regimens are the cornerstone of effective and sustainable visceral leishmaniasis treatment, future research, should the toxicity concerns be addressed, must prioritize the evaluation of this compound with existing and novel antiparasitic agents. Such studies would be essential to determine if this compound could have a role in future VL treatment arsenals, potentially in synergistic combinations that could allow for lower doses and mitigate toxicity.
References
- 1. Could combination chemotherapy be more effective than monotherapy in the treatment of visceral leishmaniasis? A systematic review of preclinical evidence | Parasitology | Cambridge Core [cambridge.org]
- 2. This compound: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Could combination chemotherapy be more effective than monotherapy in the treatment of visceral leishmaniasis? A systematic review of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical Treatment for Cutaneous Leishmaniasis: Dermato-Pharmacokinetic Lead Optimization of Benzoxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical Treatment for Cutaneous Leishmaniasis: Dermato-Pharmacokinetic Lead Optimization of Benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of DNDI-6148 and Other Benzoxaboroles: A Guide for Researchers
This guide provides a comparative analysis of the preclinical toxicity profiles of the benzoxaborole compound DNDI-6148 and other notable benzoxaboroles, including SCYX-7158 (Acoziborole). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Executive Summary
Benzoxaboroles are a promising class of compounds with a broad spectrum of therapeutic applications, generally characterized by low biotoxicity.[1][2] However, preclinical safety assessments have revealed distinct toxicity profiles among different analogues. Notably, the clinical development of this compound for leishmaniasis has been deprioritized due to signals of reproductive toxicity observed in preclinical studies.[3][4] In contrast, SCYX-7158 has demonstrated a favorable safety profile in non-clinical assessments, including a negative Ames test for mutagenicity.[5] This guide synthesizes the publicly available toxicity data for these compounds to support informed research and development decisions.
Comparative Toxicity Data
The following tables summarize the available quantitative and qualitative toxicity data for this compound and other relevant benzoxaboroles.
Table 1: In Vivo Toxicity Data
| Compound | Species | Study Duration | Route of Administration | Key Findings | NOAEL (No Observed Adverse Effect Level) | Reference |
| This compound | Rat | 28-day | Oral | No adverse effects observed. | 25 mg/kg/day | [5] |
| Cynomolgus Monkey (female) | 28-day | Oral | Most sensitive gender. | 5 mg/kg/day | [5] | |
| Rat | - | Oral | No major safety concerns regarding respiratory and central nervous system functions. | Up to 25 mg/kg | [5] | |
| Preclinical Models | - | - | Signals of reproductive toxicity. | Not Reported | [3][4][6] | |
| Compound 28 (this compound analog) | Rat | 14-day | Oral | Significant multi-organ toxicity. | <12.5 mg/kg | [1] |
| AN6426 | Mouse | 4-day | Oral | - | Not Reported | [4] |
| AN8432 | Mouse | 4-day | Oral | - | Not Reported | [4] |
Table 2: In Vitro Toxicity Data
| Compound | Assay | Cell Line(s) | Key Findings | IC50 / LC50 | Reference |
| This compound | hERG Assay | - | No significant inhibition of the hERG potassium channel. | >30.0 μM | [5] |
| Genotoxicity Assays | - | Did not suggest any genotoxic/clastogenic potential. | - | [5] | |
| SCYX-7158 (Acoziborole) | Ames Test | S. typhimurium, E. coli | Non-mutagenic. | - | [5] |
| Mammalian Cell Cytotoxicity | L929 (mouse fibroblast) | No significant inhibition of cell proliferation. | >50 µg/mL | ||
| AN6426 | Cytotoxicity Assay | Jurkat, HepG2 (human) | Toxic only at concentrations significantly higher than antiparasitic levels. | >50-fold the antiparasitic IC50 | [4] |
| AN8432 | Cytotoxicity Assay | Jurkat, HepG2 (human) | Toxic only at concentrations significantly higher than antiparasitic levels. | >50-fold the antiparasitic IC50 | [4] |
Experimental Protocols
Detailed proprietary protocols for the studies cited are not publicly available. However, this section describes the standard methodologies for the key toxicity assays mentioned.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Plating: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The benzoxaborole compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon are used. These mutations render the bacteria unable to synthesize the respective amino acid, making them dependent on an external supply for growth.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction), which contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic one.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in a minimal agar (B569324) medium lacking the specific amino acid.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: If the test compound is a mutagen, it will cause a reverse mutation (reversion) in the bacterial DNA, allowing the bacteria to regain the ability to synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for a typical in vitro cytotoxicity assay (e.g., MTT).
Potential Toxicity Relationship
Caption: Conceptual relationship leading to potential off-target toxicity.
Conclusion
The available data indicates that while benzoxaboroles are a promising therapeutic class, careful toxicological evaluation of individual candidates is crucial. The case of this compound highlights that even within the same chemical class, subtle structural differences can lead to significant variations in safety profiles, particularly concerning reproductive toxicity. SCYX-7158, on the other hand, presents a more favorable preclinical safety profile in the reported assays. For a comprehensive risk assessment, further studies are warranted to elucidate the mechanisms underlying the observed toxicities and to establish a clearer structure-toxicity relationship for the benzoxaborole scaffold.
References
- 1. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | DNDi [dndi.org]
- 4. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]
- 5. dndi.org [dndi.org]
- 6. This compound Chagas disease | DNDi [dndi.org]
DNDI-6148: A Comparative Analysis of In Vitro and In Vivo Efficacy for Visceral Leishmaniasis
A deep dive into the preclinical data of the novel antileishmanial candidate, DNDI-6148, benchmarked against current therapies, offering researchers and drug developers a comprehensive overview of its therapeutic potential.
This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound, a promising benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis (VL), with established drugs, miltefosine (B1683995) and amphotericin B. The data presented is intended to offer a clear, objective summary for researchers, scientists, and professionals involved in the development of new antileishmanial therapies. While the clinical development of this compound has been paused due to preclinical reproductive toxicity signals, the efficacy data remains a valuable benchmark for novel compound development.[1][2]
In Vitro Efficacy: Potent Activity Against Intracellular Parasites
This compound has demonstrated potent activity against the clinically relevant intracellular amastigote stage of Leishmania parasites. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound compared to miltefosine and amphotericin B against L. donovani and L. infantum, the two primary causative agents of VL.
| Compound | Leishmania Species | Host Cell | IC50 (µM) | Reference |
| This compound | L. donovani | Intramacrophage | 1.2 | [3] |
| L. infantum | Intramacrophage | 1.8 | [3] | |
| L. infantum | Primary Mouse Macrophages | 2.7 | [3] | |
| Miltefosine | L. donovani | Intracellular amastigote | 0.9 - 4.3 | [4] |
| L. donovani (pre-treatment isolates) | Intracellular amastigote | 3.85 ± 3.11 | [5] | |
| L. donovani (relapsed isolates) | Intracellular amastigote | 11.35 ± 6.48 | [5] | |
| L. donovani | Intracellular amastigote | 2.21 - 10.78 | [6] | |
| Amphotericin B | L. donovani | Intracellular amastigote | 0.1 - 0.4 | [4] |
| L. infantum | Intracellular amastigote | 0.0236 - 0.0354 (mg/L) | [7] |
In Vivo Efficacy: Significant Parasite Burden Reduction in Animal Models
In vivo studies are critical to validate the therapeutic potential of a drug candidate. This compound has shown impressive efficacy in both mouse and hamster models of visceral leishmaniasis, achieving a significant reduction in parasite burden in key target organs.
| Compound | Animal Model | Leishmania Species | Dose | Duration | Organ | Parasite Burden Reduction (%) | Reference |
| This compound | Hamster | L. infantum | 25 mg/kg (BID) | 10 days | Liver | >99 | [8] |
| Spleen | >99 | [8] | |||||
| Bone Marrow | >98 | [8] | |||||
| Mouse (BALB/c) | L. donovani | 25 mg/kg (BID) | 5 days | Liver | >98 | [2][9] | |
| Miltefosine | Hamster | L. infantum | 10 mg/kg/day | 10 days | Spleen | 95.9 | [10] |
| Mouse (BALB/c) | L. amazonensis | 20 mg/kg/day | - | - | Effective | [11] | |
| Amphotericin B (Liposomal) | Mouse (BALB/c) | L. donovani | 5 mg/kg (3 injections) | 5 days | Liver | 92 | [12] |
| Mouse (BALB/c) | L. donovani | 3.5 mg/kg (single dose) | - | Liver & Spleen | Almost complete elimination | [13] | |
| Hamster | L. infantum | 10, 20, 40 mg/kg | - | Liver & Spleen | >99 | [14] |
Experimental Protocols
In Vitro Intracellular Amastigote Assay
This assay is fundamental for determining the efficacy of compounds against the intracellular stage of the Leishmania parasite.
-
Host Cell Culture : A suitable macrophage cell line (e.g., THP-1 or primary peritoneal macrophages) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[15] Cells are seeded in 96- or 384-well plates and, in the case of THP-1 cells, differentiated into adherent macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).[15]
-
Parasite Infection : Stationary phase Leishmania promastigotes are used to infect the macrophage monolayer at a parasite-to-cell ratio of approximately 10:1.[7] The plates are incubated to allow for phagocytosis and transformation of promastigotes into amastigotes within the host cells.[15]
-
Compound Addition : Test compounds, including this compound and reference drugs, are serially diluted and added to the infected cells. A vehicle control (e.g., DMSO) is also included.[15]
-
Incubation and Staining : The plates are incubated for a further 72-96 hours.[7][16] After incubation, the cells are fixed with methanol (B129727) and stained with Giemsa.[7][16]
-
Quantification : The number of intracellular amastigotes is quantified by microscopic examination. The percentage of infected macrophages and the number of amastigotes per macrophage are determined. The IC50 value is calculated as the concentration of the compound that reduces the parasite burden by 50% compared to the untreated control.[7]
In Vivo Efficacy Testing in a Murine Model
The BALB/c mouse model is a standard for evaluating the in vivo efficacy of antileishmanial drug candidates.
-
Infection : Female BALB/c mice are infected intravenously with Leishmania donovani amastigotes harvested from the spleen of an infected donor mouse.[17]
-
Treatment : Treatment with the test compound (e.g., this compound) or a reference drug is initiated several days post-infection. The drug is typically administered orally or intraperitoneally for a defined period (e.g., 5 consecutive days).[12][17]
-
Assessment of Parasite Burden : A few days after the final dose, the mice are euthanized, and the liver, spleen, and sometimes bone marrow are collected.[17] Impression smears of the organs are made, stained with Giemsa, and the number of amastigotes is determined microscopically.[17] The parasite burden is often expressed in Leishman-Donovan Units (LDU), and the percentage reduction in parasite burden is calculated by comparing the treated groups to an untreated control group.[17]
Mechanism of Action and Experimental Workflow
This compound's primary mechanism of action is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease crucial for parasite mRNA processing.[18] This targeted action disrupts the parasite's ability to produce mature, functional mRNA, ultimately leading to cell death.
Caption: Mechanism of action of this compound.
The diagram above illustrates the workflow of this compound's action. After entering the host macrophage, the drug penetrates the intracellular Leishmania amastigote. Inside the parasite, this compound specifically inhibits the CPSF3 endonuclease. This inhibition blocks the crucial step of pre-mRNA processing, preventing the formation of mature mRNA. The disruption of protein synthesis ultimately leads to the death of the parasite.
Caption: Workflow for in vitro and in vivo correlation.
This diagram outlines the logical flow from in vitro discovery to in vivo validation. The potent in vitro activity of this compound, as determined by its low IC50 value in intracellular amastigote assays, informed the dose selection for in vivo studies. The significant reduction in parasite burden observed in animal models demonstrates a strong correlation between the in vitro potency and in vivo efficacy of this compound, a critical step in preclinical drug development.
References
- 1. This compound | DNDi [dndi.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. In Vitro and In Vivo Interactions between Miltefosine and Other Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.ufmg.br [repositorio.ufmg.br]
- 11. In Vitro and In Vivo Efficacy of Ether Lipid Edelfosine against Leishmania spp. and SbV-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoenhancement Combined with Amphotericin B as Treatment for Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of Experimental Visceral Leishmaniasis with Amphotericin B in Stable Albumin Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
DNDI-6148: A Comparative Analysis of its Anti-leishmanial Activity
For Immediate Release
Geneva – December 9, 2025 – A comprehensive review of available data on DNDI-6148, a novel benzoxaborole compound, reveals its potent activity against visceral leishmaniasis-causing Leishmania species. This guide provides a detailed comparison of this compound's efficacy with standard-of-care treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals. However, it is important to note that the clinical development of this compound for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals.[1]
Executive Summary
This compound has demonstrated significant in vitro and in vivo activity against Leishmania donovani and Leishmania infantum, the primary causative agents of visceral leishmaniasis. The compound acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, a novel mechanism of action for an anti-leishmanial drug candidate.[2][3] Comparative data suggests that this compound exhibits potency in the low micromolar to nanomolar range against intracellular amastigotes, the clinically relevant stage of the parasite. While highly effective in preclinical models, its development is currently on hold.
In Vitro Activity Comparison
The in vitro efficacy of this compound against the intracellular amastigote stage of various Leishmania species has been evaluated and compared with standard-of-care drugs such as miltefosine (B1683995), amphotericin B, and paromomycin. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit parasite growth by 50%.
| Compound | Leishmania Species | EC50 (µM) | Host Cell | Reference |
| This compound | L. donovani | 0.411 ± 0.012 | Primary Mouse Macrophages | Mowbray et al., 2021 |
| This compound | L. infantum | 0.24 ± 0.20 | Primary Mouse Macrophages | Van den Kerkhof et al., 2021[4] |
| Miltefosine | L. donovani | 1.26 | Primary Mouse Macrophages | Voak et al., 2018[5] |
| Miltefosine | L. donovani | 3.85 ± 3.11 | THP-1 | Singh et al., 2019[6] |
| Miltefosine | L. infantum | 2.21 - 10.78 | Primary Mouse Macrophages | Seifert & Croft, 2006[7] |
| Amphotericin B | L. donovani | 0.65 | Primary Mouse Macrophages | Voak et al., 2018[5] |
| Amphotericin B | L. donovani | 0.1 - 0.4 | Primary Mouse Macrophages | Vermeersch et al., 2009[8] |
| Paromomycin | L. donovani | 8 ± 3.2 | Macrophage-amastigotes | Jhingran et al., 2009[9] |
| Paromomycin | L. donovani | 3.9 ± 0.3 | J774A.1 | Mittal et al., 2007[10] |
In Vivo Efficacy
Preclinical studies in hamster models of visceral leishmaniasis have demonstrated the potent in vivo activity of this compound. Oral administration of this compound resulted in a greater than 98% reduction in parasite burden in the liver and spleen of infected hamsters.[2][3]
Mechanism of Action: Inhibition of CPSF3
This compound exerts its anti-leishmanial effect through a novel mechanism of action, targeting the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[2][3] This enzyme is crucial for the processing of pre-mRNA in the parasite. By inhibiting CPSF3, this compound disrupts the maturation of messenger RNA, leading to parasite death.
Caption: this compound mechanism of action targeting Leishmania CPSF3.
Experimental Protocols
In Vitro Intracellular Amastigote Susceptibility Assay
The in vitro activity of this compound and comparator compounds is typically assessed against the intracellular amastigote stage of Leishmania in a macrophage host cell line.
1. Host Cell Culture and Differentiation:
-
Human monocytic leukemia cell line (THP-1) or primary mouse peritoneal macrophages are cultured in RPMI-1640 medium supplemented with fetal bovine serum.
-
For THP-1 cells, differentiation into a macrophage-like phenotype is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).
2. Parasite Infection:
-
Differentiated macrophages are infected with stationary-phase Leishmania promastigotes at a defined parasite-to-cell ratio.
-
After an incubation period to allow for phagocytosis, extracellular parasites are removed by washing.
3. Drug Treatment and Incubation:
-
The infected macrophages are then exposed to serial dilutions of the test compounds (this compound and standards) for a specified duration (typically 48-72 hours).
4. Quantification of Parasite Burden:
-
The number of intracellular amastigotes is quantified. This can be achieved through various methods, including:
-
Microscopy: Giemsa staining followed by manual counting of amastigotes per macrophage.
-
High-Content Imaging: Automated imaging and analysis of fluorescently labeled parasites and host cells.
-
Biochemical Assays: Measurement of a parasite-specific enzyme activity or reporter gene expression.
-
5. Data Analysis:
-
The percentage of parasite growth inhibition is calculated for each drug concentration, and the EC50 value is determined by non-linear regression analysis.
Caption: In vitro intracellular amastigote susceptibility assay workflow.
In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis
The in vivo efficacy of this compound is evaluated in a well-established golden hamster model of visceral leishmaniasis.
1. Animal Infection:
-
Female golden hamsters are infected with L. donovani or L. infantum amastigotes via intracardial injection.
2. Drug Administration:
-
At a set time point post-infection (e.g., day 7 or 14), treatment with this compound or a vehicle control is initiated.
-
The compound is typically administered orally once or twice daily for a defined period (e.g., 5 or 10 consecutive days).
3. Assessment of Parasite Burden:
-
At the end of the treatment period, hamsters are euthanized.
-
The liver and spleen are harvested, weighed, and homogenized.
-
The parasite burden in these organs is determined by counting Giemsa-stained tissue impression smears or by quantitative PCR (qPCR) targeting parasite DNA.
4. Data Analysis:
-
The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle-treated control group.
Conclusion
This compound is a potent anti-leishmanial compound with a novel mechanism of action and impressive preclinical efficacy against visceral leishmaniasis. The data presented in this guide highlights its potential as a valuable tool for research and a lead for the development of new therapies. However, the previously mentioned preclinical toxicity findings have currently halted its progression to further clinical development for leishmaniasis.[1] Continued investigation into the benzoxaborole class of compounds may yet yield a safe and effective oral treatment for this neglected disease.
References
- 1. This compound | DNDi [dndi.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and cellular accumulation of amphotericin B and miltefosine in Leishmania donovani-infected primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Experimental Induction of Paromomycin Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Disposal of DNDI-6148: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research compound DNDI-6148 is critical for maintaining a safe laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this guide provides a comprehensive framework based on general best practices for handling novel benzoxaborole-class compounds. Researchers, scientists, and drug development professionals must supplement this guidance with a formal risk assessment and consultation with their institution's Environmental Health and Safety (EHS) department.
Summary of Known Compound Information
As specific quantitative data for disposal is unavailable, the following table summarizes the known characteristics of this compound based on published research. This information should be used to inform a comprehensive risk assessment.
| Property | Value/Information | Source |
| Compound Class | Benzoxaborole | General scientific literature |
| Formulation in Studies | Suspension in ORA-Sweet® | Clinical trial information |
| Known Biological Effects | Antiparasitic agent | Scientific publications |
| Toxicity Profile | Acceptable safety and tolerability in single oral doses up to 380 mg in healthy participants. Pre-clinical reproductive toxicity signals have been noted. | Clinical trial data, DNDi project updates |
| Specific Disposal Data | Not publicly available. | N/A |
General Disposal Procedures for Benzoxaborole-Class Research Chemicals
In the absence of a specific SDS for this compound, the following step-by-step procedures should be adopted, treating the compound with the caution required for a novel chemical entity. These procedures are based on information from Safety Data Sheets for other benzoxaborole compounds.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene recommended).
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Avoid mixing with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Potentially Toxic," "Irritant"). Include the accumulation start date.
4. Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department. All waste must be disposed of via a licensed hazardous waste disposal company.
-
DO NOT dispose of this compound down the drain or in regular trash.
Experimental Protocols
As this document pertains to disposal, no experimental protocols for research are provided. The disposal procedures outlined above constitute the protocol for safely managing this compound waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a research chemical like this compound, for which a specific Safety Data Sheet is not available.
Caption: Logical workflow for the safe disposal of research chemicals without a specific SDS.
This guide is intended to provide a foundation for the safe handling and disposal of this compound. It is not a substitute for a compound-specific Safety Data Sheet or the expert guidance of certified safety professionals. Always prioritize a culture of safety and proactive risk management in the laboratory.
Essential Safety and Logistical Information for Handling DNDI-6148
This document provides procedural guidance on the safe handling and disposal of DNDI-6148, an investigational benzoxaborole derivative developed for the treatment of visceral leishmaniasis. The information is intended for researchers, scientists, and drug development professionals.
Compound Information:
-
Name: this compound
-
Chemical Class: Benzoxaborole
-
Therapeutic Indication (Investigational): Visceral Leishmaniasis
-
Status: Clinical development has been paused due to preclinical findings of reproductive toxicity.[1][2]
Core Safety Considerations:
While this compound has shown an acceptable safety and tolerability profile in Phase I human clinical trials, it is crucial to handle it with appropriate precautions in a laboratory setting.[1][3][4] The primary concern is the potential for reproductive toxicity as identified in preclinical studies.[1] Therefore, all handling procedures should aim to minimize exposure, particularly for individuals of reproductive potential.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting. This guidance is based on standard laboratory safety protocols for handling investigational compounds with potential reproductive toxicity.
| PPE Category | Recommendation |
| Hand Protection | Wear nitrile or neoprene gloves. Double-gloving is recommended when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Eye Protection | Use safety glasses with side shields at a minimum. When there is a risk of splashing, chemical safety goggles are required. |
| Body Protection | A fully buttoned lab coat should be worn at all times. Consider a disposable gown when handling larger quantities or during procedures with a high risk of contamination. |
| Respiratory Protection | If there is a risk of generating aerosols or dusts (e.g., when weighing the powder), work in a certified chemical fume hood or use a NIOSH-approved respirator with an appropriate particulate filter. |
Operational Plan for Safe Handling
1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Clean all surfaces and equipment thoroughly after use.
2. Solution Preparation:
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid splashing by adding the solvent to the solid slowly.
-
In clinical trials, this compound was formulated as an oral suspension.[3][4][5][6]
3. In Vitro and In Vivo Experiments:
-
Follow all institutional guidelines for handling chemical and biological materials.
-
Clearly label all containers with the compound name, concentration, and date.
-
When administering the compound to animals, use appropriate handling and restraint techniques to minimize the risk of exposure.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: Collect all disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
2. Disposal Procedure:
-
All waste containing this compound should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[7]
Experimental Workflow for Handling this compound
References
- 1. This compound | DNDi [dndi.org]
- 2. This compound Chagas disease | DNDi [dndi.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability and pharmacokinetics of this compound, a novel agent for leishmaniasis: A randomized, controlled, single ascending dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ISRCTN [isrctn.com]
- 6. dndi.org [dndi.org]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
